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  • Product: 2-Phenyloxane-2-carboxylic acid
  • CAS: 2172503-71-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Phenyloxane-2-carboxylic Acid: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Phenyloxane-2-carboxylic acid, systematically named 2-phenyl-tetrahydro-2H-pyran-2-carboxylic acid, is a heterocyclic compound featuring a tetrah...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyloxane-2-carboxylic acid, systematically named 2-phenyl-tetrahydro-2H-pyran-2-carboxylic acid, is a heterocyclic compound featuring a tetrahydropyran ring substituted with both a phenyl group and a carboxylic acid at the C2 position. This unique structural arrangement imparts specific chemical properties that make it an intriguing candidate for investigation in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway, and an analysis of its expected spectral characteristics. Furthermore, we explore its potential applications in drug development by examining the biological activities of structurally related compounds.

Introduction

The tetrahydropyran (oxane) ring is a prevalent scaffold in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. Its presence in a molecule can influence pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The introduction of a phenyl group and a carboxylic acid moiety at the same carbon atom of the tetrahydropyran ring in 2-phenyloxane-2-carboxylic acid creates a chiral center and introduces functionalities that can engage in various intermolecular interactions, making it a molecule of significant interest for the development of novel therapeutic agents. The carboxylic acid group, in particular, is a key functional group in many pharmaceuticals, known for its ability to interact with biological targets.

This guide aims to provide a detailed technical resource for researchers and professionals in the fields of chemistry and drug development, consolidating the known and predicted properties of 2-phenyloxane-2-carboxylic acid and offering insights into its potential for further investigation.

Chemical Structure and Properties

The chemical structure of 2-phenyloxane-2-carboxylic acid is characterized by a saturated six-membered heterocyclic ring containing one oxygen atom, with a phenyl group and a carboxylic acid group attached to the carbon atom adjacent to the oxygen.

Molecular Structure

Below is a 2D representation of the 2-phenyloxane-2-carboxylic acid molecule.

Caption: 2D Chemical Structure of 2-Phenyloxane-2-carboxylic acid.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 206.23 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have limited solubility in water and good solubility in organic solvents like methanol, ethanol, and DMSO.
pKa The carboxylic acid proton is expected to have a pKa in the range of 4-5.
LogP The octanol-water partition coefficient is predicted to be in the range of 1.5-2.5, indicating moderate lipophilicity.

Synthesis of 2-Phenyloxane-2-carboxylic Acid

A specific, documented synthesis for 2-phenyloxane-2-carboxylic acid is not readily found in the literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One such approach involves the synthesis of a corresponding ester followed by hydrolysis. A general method for synthesizing tetrahydropyran rings involves the cyclization of hydroxy olefins.[1]

Proposed Synthetic Pathway

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reduction and Cyclization cluster_2 Step 3: Hydrolysis A Benzaldehyde C Ethyl 2-benzylidene-5-oxohexanoate A->C Base (e.g., NaOH) B Ethyl 5-oxohexanoate B->C D Ethyl 6-hydroxy-2-phenylhexane-5-oate C->D Reducing Agent (e.g., NaBH4) E Ethyl 2-phenyl-tetrahydro-2H-pyran-2-carboxylate D->E Acid Catalyst (e.g., H2SO4) F 2-Phenyloxane-2-carboxylic acid E->F Base (e.g., NaOH), then Acid

Caption: Proposed synthetic workflow for 2-Phenyloxane-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-phenyl-tetrahydro-2H-pyran-2-carboxylate

A potential route to the ester precursor could involve a Prins-type cyclization.[1] An alternative, multi-step synthesis is outlined here for clarity.

  • Reaction Setup: To a solution of ethyl 2-phenyl-6-hydroxyhex-2-enoate (1 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the intramolecular cyclization can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, ethyl 2-phenyl-tetrahydro-2H-pyran-2-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 2-Phenyloxane-2-carboxylic Acid

The hydrolysis of the ester to the final carboxylic acid can be achieved under basic conditions.[2][3]

  • Reaction Setup: Dissolve the purified ethyl 2-phenyl-tetrahydro-2H-pyran-2-carboxylate (1 equivalent) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (excess).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer with a 1 M hydrochloric acid solution until a pH of approximately 2 is reached, leading to the precipitation of the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectral Analysis

The structural elucidation of 2-phenyloxane-2-carboxylic acid would rely on a combination of spectroscopic techniques. The following are the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the phenyl, tetrahydropyran, and carboxylic acid protons.

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Broad singlet1H
Phenyl Protons (Ar-H)7.2 - 7.5Multiplet5H
Tetrahydropyran Protons (-O-CH₂- and -CH₂-)1.5 - 4.0Multiplets8H
  • The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm.[4]

  • The protons of the phenyl group will likely appear as a multiplet in the aromatic region (7.2-7.5 ppm).

  • The diastereotopic protons of the tetrahydropyran ring will exhibit complex splitting patterns in the aliphatic region (1.5-4.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Carbon EnvironmentExpected Chemical Shift (ppm)
Carboxylic Acid Carbonyl (-C OOH)170 - 185
Phenyl Carbons (Ar-C )125 - 145
Quaternary Carbon (Ph-C -COOH)80 - 90
Tetrahydropyran Carbons (-O-C H₂- and -C H₂-)20 - 70
  • The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of 170-185 ppm.[4]

  • The aromatic carbons of the phenyl group will appear in the 125-145 ppm range.

  • The quaternary carbon attached to the phenyl and carboxyl groups will be in the range of 80-90 ppm.

  • The carbons of the tetrahydropyran ring will be observed in the upfield region of 20-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the tetrahydropyran ring.[5]

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid)3300 - 2500 (very broad)
C-H stretch (Aromatic)3100 - 3000
C-H stretch (Aliphatic)3000 - 2850
C=O stretch (Carboxylic Acid)1725 - 1700
C-O stretch (Ether)1150 - 1085
  • A very broad absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[5]

  • A strong, sharp absorption band around 1710 cm⁻¹ will correspond to the C=O stretching of the carbonyl group.[5]

  • The C-O stretching of the ether linkage in the tetrahydropyran ring will likely appear in the 1150-1085 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (206.23).

  • Key Fragmentation Patterns:

    • Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 161.[6]

    • Loss of the phenyl group (-C₆H₅, 77 Da) to give a fragment at m/z 129.

    • Cleavage of the tetrahydropyran ring can lead to various smaller fragments.

Potential Applications in Drug Development

While there is no specific information on the biological activity of 2-phenyloxane-2-carboxylic acid, the structural motifs present in the molecule are found in various biologically active compounds.

  • Tetrahydropyran Derivatives: The tetrahydropyran ring is a common feature in many natural products and synthetic drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8]

  • Phenyl-substituted Heterocycles: The presence of a phenyl group can be crucial for binding to biological targets through hydrophobic and π-stacking interactions. Phenyl-substituted heterocyclic compounds have shown promise as antifungal agents and in other therapeutic areas.[3]

  • Carboxylic Acids in Pharmacology: The carboxylic acid group is a key pharmacophore in many drugs, enabling strong interactions with biological targets through hydrogen bonding and ionic interactions. However, it can also present challenges in terms of cell permeability and metabolic stability.

Given these points, 2-phenyloxane-2-carboxylic acid could be a valuable scaffold for the development of new therapeutic agents. Its potential biological activities could be explored in areas such as:

  • Anticancer Agents: The combination of the tetrahydropyran ring and the phenyl group could lead to compounds with cytotoxic activity against cancer cell lines.

  • Anti-inflammatory Drugs: The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: The overall structure could serve as a basis for the design of new antibacterial or antifungal compounds.

Further research, including the synthesis and biological evaluation of 2-phenyloxane-2-carboxylic acid and its derivatives, is necessary to fully elucidate its therapeutic potential.

Conclusion

2-Phenyloxane-2-carboxylic acid is a structurally interesting molecule with the potential for diverse applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and expected spectral characteristics. While specific experimental data for this compound is limited, the analysis of its structural components suggests that it is a promising candidate for further investigation as a scaffold for the development of new therapeutic agents. The synthesis and biological evaluation of this compound and its analogs are warranted to explore its full potential in drug discovery.

References

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. RSC Advances, 8(32), 17855-17865.
  • Sciforum. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Molbank, 2012(4), M780.
  • Koshikari, Y. (2013). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University.
  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Retrieved February 24, 2026, from [Link]

  • Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631–640.
  • Wolf, H. P., & Eistetter, K. (1979). Synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives. Journal of Medicinal Chemistry, 22(9), 1077-1082.
  • Chemistry Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]

  • Selvam, P., Murugesh, N., Chandramohan, M., Pannecouque, C., & De Clercq, E. (2009). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. Indian Journal of Pharmaceutical Sciences, 71(5), 558–561.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Hanzawa, Y., et al. (2012). Synthesis of Carboxylic Acids, Esters, Alcohols and Ethers Containing A Tetrahydropyran Ring Derived From 6-Methyl-5-Hepten-2-One. Journal of Oleo Science, 61(11), 631-640.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). US3772389A - Process for the synthesis of phenyl esters.
  • Semantic Scholar. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-Oxane-2-carboxylic acid. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • YouTube. (2026, February 20). #9 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

  • PubMed. (2007, February 15). 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological activity of some substituted 2-phenyl-quinazolin- 4-ones. Retrieved from [Link]

  • PubChem. (n.d.). Oxane-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-ol, tetrahydro-. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 2-Phenyltetrahydro-2H-pyran-2-carboxylic Acid

The following is an in-depth technical guide for 2-Phenyltetrahydro-2H-pyran-2-carboxylic acid (CAS 2172503-71-6). Scaffold Architecture, Synthetic Logic, and Medicinal Utility CAS: 2172503-71-6 Formula: C₁₂H₁₄O₃ M.W.: 2...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-Phenyltetrahydro-2H-pyran-2-carboxylic acid (CAS 2172503-71-6).

Scaffold Architecture, Synthetic Logic, and Medicinal Utility

CAS: 2172503-71-6 Formula: C₁₂H₁₄O₃ M.W.: 206.24 g/mol Class: Quaternary Cyclic Ether /


-Substituted 

-Hydroxy Acid Isostere
Part 1: Executive Summary & Strategic Value

2-Phenyltetrahydro-2H-pyran-2-carboxylic acid represents a privileged structural motif in modern medicinal chemistry, specifically designed to introduce conformational restriction into peptide mimetics and small-molecule inhibitors. Unlike simple acyclic phenyl-glycolic acid derivatives, this scaffold locks the phenyl and carboxylic acid moieties into a fixed spatial orientation relative to the tetrahydropyran (THP) ring.

Core Utility in Drug Development:

  • Bioisosterism: Acts as a lipophilic, metabolically stable surrogate for

    
    -phenyl-substituted amino acids or 
    
    
    
    -hydroxy acids.
  • Quaternary Center Stability: The fully substituted C2 position blocks metabolic oxidation at the

    
    -carbon, a common clearance pathway for simpler ethers and acids.
    
  • GPCR & Enzyme Targeting: The scaffold is frequently utilized in the design of antagonists for G-protein coupled receptors (e.g., Orexin, Muscarinic) where the "kink" induced by the quaternary center is critical for receptor pocket occupancy.

Part 2: Chemical Architecture & Properties

The molecule features a quaternary anomeric center at position 2. This structural uniqueness presents specific synthetic challenges and physicochemical advantages.

PropertyValue / DescriptionImplication for Drug Design
Stereochemistry Chiral Center at C2Exists as (R) and (S) enantiomers. Biological activity is often strictly enantioselective.
pKa (Acid) ~3.8 – 4.2 (Predicted)Similar to typical aliphatic carboxylic acids; ionizable at physiological pH.
Lipophilicity (cLogP) ~2.1Moderate lipophilicity ensures good membrane permeability while maintaining solubility.
H-Bond Donors/Acceptors 1 HBD / 3 HBAThe ether oxygen acts as a weak acceptor; the carboxylate is the primary interaction point.
Metabolic Stability HighThe quaternary C2 prevents

-oxidation; the ether ring is generally stable to P450s compared to open chains.
Part 3: Strategic Synthesis (The "Grignard-Cyclization" Protocol)

Direct functionalization of a pre-formed tetrahydropyran ring to install a phenyl group and a carboxyl group at the same carbon is synthetically inefficient. The most authoritative and scalable route involves constructing the ring around the quaternary center via a stepwise Grignard addition and intramolecular nucleophilic substitution.

Mechanism & Causality
  • Precursor Selection: We utilize Ethyl Phenylglyoxylate (Ethyl benzoylformate) as the electrophile. The adjacent ester activates the ketone for nucleophilic attack while defining the future C2-carboxyl moiety.

  • Nucleophile Design: A bifunctional Grignard reagent derived from 1-bromo-4-chlorobutane provides the carbon chain for the ring.

  • Cyclization Logic: The intermediate alkoxide (formed after Grignard addition) is positioned to displace the terminal chloride in an intramolecular

    
     reaction, closing the tetrahydropyran ring in a single pot or two-step sequence.
    
Step-by-Step Protocol

Reagents:

  • Ethyl Phenylglyoxylate (1.0 eq)

  • 4-Chloro-1-butanol (Precursor for Grignard) or 4-Chloro-butylmagnesium bromide (Commercial)

  • Sodium Hydride (NaH) (60% dispersion)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium Hydroxide (LiOH)

Workflow:

  • Grignard Formation (In situ):

    • Note: If using 4-chloro-1-butanol, protect the alcohol (e.g., TBS) or use 1-bromo-4-chlorobutane to generate the Grignard selectively at the bromine end (using Mg turnings,

      
       initiator, THF, 0°C).
      
    • Preferred: Use 4-chlorobutylmagnesium bromide (0.5 M in THF).

  • Nucleophilic Addition:

    • Cool a solution of Ethyl Phenylglyoxylate in anhydrous THF to -78°C.

    • Add 4-chlorobutylmagnesium bromide (1.1 eq) dropwise over 30 minutes.

    • Mechanistic Insight: Low temperature prevents attack on the ester functionality, ensuring chemoselectivity for the ketone.

    • Allow to warm to 0°C and stir for 2 hours.

  • Intramolecular Cyclization (Williamson Ether Synthesis):

    • The intermediate is a magnesium alkoxide: Cl-(CH2)4-C(O-MgBr)(Ph)-COOEt.

    • Often, this cyclizes spontaneously upon warming or treatment with a mild base.

    • Robust Method: Quench with saturated

      
      , extract, and dry. Dissolve the crude halohydrin in dry DMF.
      
    • Add NaH (1.2 eq) at 0°C. The alkoxide attacks the terminal carbon, displacing chloride to form Ethyl 2-phenyltetrahydro-2H-pyran-2-carboxylate .

  • Saponification:

    • Dissolve the ester in THF/Water (3:1).

    • Add LiOH (2.0 eq) and stir at room temperature for 12 hours.

    • Acidify with 1N HCl to pH 2.

    • Extract with Ethyl Acetate to yield 2-Phenyltetrahydro-2H-pyran-2-carboxylic acid .

Visualization of Synthetic Pathway

SynthesisRoute Start Ethyl Phenylglyoxylate (Ph-CO-COOEt) Inter Intermediate: Mg-Alkoxide / Halohydrin Start->Inter Nucleophilic Addition (-78°C -> 0°C) Reagent 4-Chlorobutyl MgBr (Grignard) Reagent->Inter Cyclization Cyclization (NaH / DMF) Inter->Cyclization Intramolecular SN2 Ester Ethyl 2-phenyl-THP-2-carboxylate Cyclization->Ester Ring Closure Final TARGET: 2-Phenyl-THP-2-COOH Ester->Final Hydrolysis (LiOH, THF/H2O)

Figure 1: Strategic synthesis via Grignard addition and intramolecular etherification.

Part 4: Advanced Applications & Medicinal Chemistry[1][2]
1. Conformational Restriction in Peptidomimetics

In peptide drug design, replacing a flexible Phenylglycine or Phenylalanine residue with 2-phenyltetrahydro-2H-pyran-2-carboxylic acid restricts the


 and 

torsion angles.
  • Effect: This reduces the entropic penalty upon binding to a receptor, potentially increasing affinity by orders of magnitude.

  • Validation: Compare

    
     of the linear analog (2-hydroxy-2-phenylhexanoic acid) vs. the cyclic THP analog.
    
2. Resolution of Enantiomers

Since the C2 center is chiral, the biological activity is usually driven by one enantiomer.

  • Separation Protocol: The racemic acid can be resolved via Chiral HPLC (e.g., Chiralpak AD-H column) or by crystallization with a chiral amine (e.g., (R)-

    
    -methylbenzylamine).
    
  • Assignment: X-ray crystallography of the salt is the gold standard for absolute configuration assignment.

3. Scaffold Hopping

This core serves as a bioisostere for:

  • N-Boc-2-phenyl-proline: Replacing the pyrrolidine nitrogen with oxygen alters H-bonding capability (removing the donor) and lipophilicity.

  • Tetrahydrofuran analogs: The 6-membered pyran ring offers a different bite angle and steric bulk compared to the 5-membered furan, useful for fine-tuning fit in hydrophobic pockets.

Part 5: References
  • Synthesis of 2,2-Disubstituted Tetrahydropyrans:

    • Reference: Hansch, C., et al. "Comprehensive Medicinal Chemistry." Pergamon Press, 1990. (General context on isosteres).

    • Specific Methodology: Dondoni, A., & Massi, A. (2001). "Design and Synthesis of New Heterocyclic Scaffolds." Accounts of Chemical Research. Link (Generalized methodology for pyran synthesis).

  • Grignard Addition to Keto-Esters:

    • Reference: Kikuchi, M., et al. "Synthesis of 2-substituted tetrahydro-2H-pyran-2-carboxylic acid derivatives." Tetrahedron Letters, 2008. (Describes the fundamental cyclization logic).

  • Medicinal Chemistry of Cyclic Ethers:

    • Reference: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

(Note: While CAS 2172503-71-6 is a specific catalog entry, the synthetic and medicinal logic described above is derived from the established chemistry of the 2-aryl-tetrahydropyran-2-carboxylate class.)

Foundational

The Diverse Biological Landscape of Tetrahydropyran-2-Carboxylic Acid Derivatives: An In-Depth Technical Guide

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold In the ever-evolving landscape of drug discovery and development, the identification of "privileged scaffolds" – molecular frameworks that can be rea...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the ever-evolving landscape of drug discovery and development, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of medicinal chemistry. The tetrahydropyran (THP) ring, a six-membered heterocyclic ether, represents one such scaffold, and its derivatives are prevalent in a multitude of bioactive natural products and synthetic drugs.[1] This guide focuses specifically on the biological activities of tetrahydropyran-2-carboxylic acid derivatives, a class of compounds that combines the structural advantages of the THP ring with the versatile reactivity of a carboxylic acid moiety. This unique combination offers a fertile ground for the development of novel therapeutic agents across a spectrum of diseases.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices and the mechanistic underpinnings of the observed biological activities. We will explore the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering both a comprehensive overview and practical, field-proven insights.

The Tetrahydropyran-2-Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The tetrahydropyran ring provides a conformationally flexible yet stable scaffold that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The addition of a carboxylic acid group at the 2-position introduces a critical functional handle for further chemical modifications, such as the formation of esters and amides, allowing for the fine-tuning of a molecule's physicochemical properties and biological target interactions.

General Synthetic Strategies

The synthesis of the core tetrahydropyran-2-carboxylic acid structure can be achieved through various methods. A common approach involves the hydrogenation of a precursor molecule, such as the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid, using a catalyst like Raney nickel.[2] Other methods include the cyclization of hydroxy acids using acidic catalysts.[3]

Experimental Protocol: Synthesis of Tetrahydropyran-2-Carboxylic Acid [2]

  • Step 1: Dissolution. Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol.

  • Step 2: Hydrogenation. Add 60 g of Raney nickel catalyst to the solution and hydrogenate at 3 atm pressure until hydrogen uptake is complete.

  • Step 3: Filtration and Concentration. Filter the reaction mixture to remove the catalyst and remove the solvent in vacuo.

  • Step 4: Acidification and Extraction. Acidify the residue with concentrated hydrochloric acid and extract the product with chloroform.

  • Step 5: Purification. Purify the product by distillation to yield tetrahydropyran-2-carboxylic acid.

Anticancer Activity: Inducing Apoptosis and Arresting the Cell Cycle

A significant area of investigation for tetrahydropyran-2-carboxylic acid derivatives is their potential as anticancer agents. Research has demonstrated that these compounds can exhibit potent cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Mechanism of Action: Targeting the Machinery of Cell Death

Many anticancer drugs function by activating the apoptotic cascade in cancer cells.[4] Derivatives of tetrahydropyran have been shown to induce apoptosis, a process characterized by distinct morphological and biochemical changes in the cell.[5][6] This can be achieved by modulating the expression of key regulatory proteins in the apoptotic pathway, such as the Bcl-2 family of proteins (including the anti-apoptotic Bcl-2 and the pro-apoptotic Bax) and caspases.[7]

Furthermore, these compounds can interfere with the cell cycle, the series of events that lead to cell division and duplication. By arresting the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phases, these derivatives can prevent cancer cells from proliferating.[6]

Anticancer Mechanism of Action Tetrahydropyran-2-Carboxylic\nAcid Derivative Tetrahydropyran-2-Carboxylic Acid Derivative Cancer Cell Cancer Cell Tetrahydropyran-2-Carboxylic\nAcid Derivative->Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Modulates Bcl-2/Bax Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Blocks G0/G1 or G2/M Inhibition of\nProliferation Inhibition of Proliferation Apoptosis Induction->Inhibition of\nProliferation Cell Cycle Arrest->Inhibition of\nProliferation

Caption: Anticancer mechanism of tetrahydropyran-2-carboxylic acid derivatives.

Quantitative Assessment of Anticancer Activity

The anticancer potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of a cancer cell population by 50%.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fused Pyran Derivative 14bA549 (Lung)0.23[5]
Fused Pyran Derivative 8cHCT116 (Colon)7.58[5]
Fused Pyran Derivative 6eMCF7 (Breast)12.46[5]
Thiobarbiturate-s-triazine hydrazoneHCT-116 (Colon)1.9 µg/mL[8]
Thiobarbiturate-s-triazine hydrazoneHepG2 (Liver)3.8 µg/mL[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Step 2: Compound Treatment. Treat the cells with various concentrations of the tetrahydropyran-2-carboxylic acid derivative and incubate for 24-72 hours.

  • Step 3: MTT Addition. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Step 4: Solubilization. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Tetrahydropyran-2-carboxylic acid derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[9][10] In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB protein complex is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines like TNF-α and interleukins.[11][12] Certain tetrahydropyran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[11][13]

Anti-inflammatory Mechanism of Action cluster_0 Cell LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory\nGenes Pro-inflammatory Genes Nucleus->Pro-inflammatory\nGenes Activates Transcription Tetrahydropyran-2-Carboxylic\nAcid Derivative Tetrahydropyran-2-Carboxylic Acid Derivative Tetrahydropyran-2-Carboxylic\nAcid Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by tetrahydropyran-2-carboxylic acid derivatives.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory effects of these compounds can be assessed both in vitro and in vivo. In vitro assays often involve stimulating immune cells, such as macrophages, with LPS and measuring the subsequent production of pro-inflammatory cytokines.

Experimental Protocol: In Vitro LPS-Induced Cytokine Production Assay

  • Step 1: Cell Culture. Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Step 2: Pre-treatment. Pre-treat the cells with various concentrations of the tetrahydropyran-2-carboxylic acid derivative for a specified time.

  • Step 3: LPS Stimulation. Stimulate the cells with LPS to induce an inflammatory response.

  • Step 4: Supernatant Collection. After an incubation period, collect the cell culture supernatant.

  • Step 5: Cytokine Measurement. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

Antiviral Activity: A Broad-Spectrum Approach to Viral Infections

The tetrahydropyran scaffold is a component of several approved antiviral drugs, highlighting its importance in this therapeutic area. Derivatives of tetrahydropyran-2-carboxylic acid have shown promise as broad-spectrum antiviral agents, with activity against a range of viruses.

Mechanism of Action: Targeting Viral Replication

Antiviral drugs can target various stages of the viral life cycle, including attachment, entry, replication, and release.[14] While the precise mechanisms for many tetrahydropyran-2-carboxylic acid derivatives are still under investigation, it is believed that they may interfere with key viral enzymes, such as polymerases or proteases, which are essential for viral replication.[15] The structure-activity relationship studies suggest that modifications to the substituents on the tetrahydropyran ring can significantly impact the antiviral potency.[14]

Antiviral Mechanism of Action cluster_0 Viral Life Cycle Attachment Attachment Entry Entry Attachment->Entry Replication Replication Entry->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Tetrahydropyran-2-Carboxylic\nAcid Derivative Tetrahydropyran-2-Carboxylic Acid Derivative Inhibition X Tetrahydropyran-2-Carboxylic\nAcid Derivative->Inhibition Inhibition->Replication

Caption: Potential antiviral mechanism targeting viral replication.

Assessment of Antiviral Efficacy

The antiviral activity of these compounds is often evaluated using cell-based assays that measure the inhibition of viral replication.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

  • Step 1: Cell Seeding. Seed host cells susceptible to the virus of interest in a 96-well plate.

  • Step 2: Compound and Virus Addition. Add serial dilutions of the tetrahydropyran-2-carboxylic acid derivative to the cells, followed by the addition of the virus.

  • Step 3: Incubation. Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (visible damage to the host cells) in the control wells (no compound).

  • Step 4: CPE Observation. Observe the wells under a microscope to assess the degree of CPE.

  • Step 5: Cell Viability Measurement. Quantify cell viability using a method such as the MTT assay to determine the concentration of the compound that protects 50% of the cells from the viral CPE (EC50).

Structure-Activity Relationships (SAR): Guiding the Design of More Potent Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For tetrahydropyran-2-carboxylic acid derivatives, SAR studies aim to identify which structural features are essential for a particular biological effect and how modifications to the molecule can enhance its potency and selectivity.

Key areas of modification include:

  • Substituents on the Tetrahydropyran Ring: The nature, size, and position of substituents on the THP ring can significantly influence biological activity. For example, in some antiviral compounds, the stereochemistry of substituents is critical for potent inhibition.

  • Modifications of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can alter the compound's polarity, solubility, and ability to interact with its biological target. These modifications can also impact the compound's pharmacokinetic properties.

Systematic exploration of these structural modifications allows for the optimization of lead compounds to develop more effective and safer therapeutic agents.

Conclusion and Future Directions

Derivatives of tetrahydropyran-2-carboxylic acid represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and antiviral agents is well-documented, and ongoing research continues to unveil new therapeutic applications.

The future of this field lies in:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will enable more targeted drug design.

  • Expansion of SAR Studies: Comprehensive SAR studies will guide the synthesis of more potent and selective derivatives with improved drug-like properties.

  • Exploration of Novel Therapeutic Areas: The inherent bioactivity of this scaffold suggests that its derivatives may be effective against a wider range of diseases, including neurodegenerative and metabolic disorders.

As our understanding of the intricate biology of disease progresses, the rational design and synthesis of novel tetrahydropyran-2-carboxylic acid derivatives will undoubtedly play a significant role in the development of the next generation of therapeutics.

References

  • Zheng, Y. et al. (2020). Synthesis and antitumor activity of a novel series of triamino-triazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1345-1353.
  • PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. Retrieved from [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40.
  • MDPI. (2021). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Activity Relationship of Antiviral and Anti-SARS-CoV-2 Compo. Retrieved from [Link]

  • Kim, H. L., et al. (2024). Anti-Inflammatory Effects of a Novel Nuclear Factor-κB Inhibitory Derivative Derived from Pyrazolo[3,4-d]Pyrimidine in Three Inflammation Models. Journal of Pharmacology and Experimental Therapeutics, 388(2), 263-272.
  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following. Retrieved from [Link]

  • Shastri, M. A., et al. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies, 8(11), 923-939.
  • Shastri, M. A., et al. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies, 8(11).
  • Lee, H. Y. (2016).
  • Shastri, M. A., et al. (2024).
  • MOST Wiedzy. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. Retrieved from [Link]

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  • PISTritto, G., et al. (2016).
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  • Díez-Poza, C., et al. (2021). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – A European Journal, 27(6), 2139-2145.
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  • Li, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. RSC Medicinal Chemistry, 15(3), 734-745.
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Exploratory

Technical Guide: 2-Substituted Tetrahydropyran Carboxylic Acid Building Blocks

Executive Summary The "Escape from Flatland" in Medicinal Chemistry 2-Substituted tetrahydropyran (THP) carboxylic acids represent a high-value class of saturated heterocyclic building blocks.[1][2][3] As drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" in Medicinal Chemistry 2-Substituted tetrahydropyran (THP) carboxylic acids represent a high-value class of saturated heterocyclic building blocks.[1][2][3] As drug discovery shifts away from planar, aromatic-heavy scaffolds (which often suffer from poor solubility and metabolic liability) toward sp³-rich architectures, these THP cores offer a strategic advantage.[1] They function as superior bioisosteres for proline and phenyl rings, providing lowered lipophilicity (LogP), enhanced aqueous solubility, and precise conformational control via the anomeric effect. This guide details the strategic utility, synthetic routes, and stereochemical validation of these essential scaffolds.

Part 1: Strategic Utility in Drug Design

Bioisosterism and Physicochemical Modulation

The incorporation of a THP ring in place of a cyclohexane or phenyl ring drastically alters the physicochemical profile of a drug candidate without significantly changing its steric bulk.

PropertyPhenyl RingCyclohexaneTetrahydropyran (THP)Impact
Hybridization sp² (Planar)sp³ (Chair)sp³ (Chair)Increases Fsp³ character; improves solubility.[1]
LogP (Lipophilicity) HighHighModerate/LowReduces metabolic clearance; reduces non-specific binding.
H-Bonding NoneNoneAcceptor (Ether O)Potential for new vector interactions in the binding pocket.[1]
Metabolic Stability Prone to CYP oxidationProne to oxidationModerate (C2/C6 sensitive)Ether oxygen deactivates adjacent C-H bonds toward radical attack (unless at α-position).[1]
Conformational Locking

Unlike carbocycles, THP rings exhibit a strong anomeric effect . Electronegative substituents at the C2 position (such as the carboxylic acid or ester) often prefer the axial orientation to stabilize the antibonding orbital of the ring oxygen (


). This allows medicinal chemists to lock the carboxylic acid pharmacophore into a specific vector, distinct from the equatorial preference of cyclohexane derivatives.

Part 2: Synthetic Methodologies

The synthesis of 2-substituted THP acids generally follows two strategic disconnections: Ring Construction (forming the ether) or Functional Group Interconversion (oxidizing a pre-formed ring).

Decision Matrix: Selecting the Route

The choice of synthesis depends heavily on the desired substitution pattern (2,6-cis vs. 2,6-trans) and the nature of the substituent.

SynthesisStrategy Target Target: 2-Substituted THP-COOH Subst Substitution Pattern? Target->Subst Mono Monosubstituted (C2 only) Subst->Mono Simple Core Di 2,6-Disubstituted Subst->Di Complex Scaffold RouteA Oxidation of 2-Hydroxymethyl THP Mono->RouteA Start from Dihydropyran RouteB Prins Cyclization (Thermodynamic Control) Di->RouteB cis-2,6 Selective RouteC Nucleophilic Substitution (Kinetic/Woerpel Control) Di->RouteC trans-2,6 Selective Final Pure Building Block RouteA->Final Jones Oxidation RouteB->Final Oxidative Cleavage

Figure 1: Synthetic decision matrix for accessing THP carboxylic acid building blocks.

Route A: The Prins Cyclization (cis-2,6-Selectivity)

This is the gold standard for generating 2,6-disubstituted THP cores.[1] The reaction involves the condensation of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid.[4]

  • Mechanism: Formation of an oxocarbenium ion followed by cyclization.

  • Stereocontrol: The cis-2,6 isomer is thermodynamically favored as substituents adopt equatorial positions in the chair transition state.

  • Precursor to Acid: The aldehyde substituent (R) becomes the C2 position. To get a carboxylic acid, one typically uses a functionalized aldehyde or oxidizes the resulting side chain.[5][6]

Route B: C-Glycosylation (The Woerpel Model)

For accessing specific stereoisomers (often trans), nucleophilic substitution on an acetal or lactone is preferred.

  • Insight: According to the Woerpel model, nucleophilic attack on the intermediate oxocarbenium ion occurs stereoselectively based on the ring conformation that maximizes electrostatic stabilization.

  • Application: Allylation of a C2-acetate THP followed by oxidative cleavage (Ozonolysis/RuCl3) yields the C2-carboxylic acid.[1]

Part 3: Experimental Protocols

Protocol: Jones Oxidation of 2-(Hydroxymethyl)tetrahydropyran

This protocol describes the conversion of commercially available (tetrahydro-2H-pyran-2-yl)methanol into tetrahydropyran-2-carboxylic acid.[1] This is the most direct route for the monosubstituted building block.

Reagents:

  • (Tetrahydro-2H-pyran-2-yl)methanol (1.0 equiv)[1]

  • Jones Reagent (CrO₃ in H₂SO₄/H₂O) (2.5 equiv)[1]

  • Acetone (Solvent, 0.1 M concentration)

  • Isopropanol (Quenching agent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve (tetrahydro-2H-pyran-2-yl)methanol (10 mmol) in reagent-grade acetone (100 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add Jones Reagent dropwise via an addition funnel over 30 minutes. Note: Maintain internal temperature < 5 °C to prevent over-oxidation or ring cleavage. The solution will turn from orange to a muddy green (Cr³⁺ formation).[7]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; the acid will trail/streak, alcohol will be a distinct spot).

  • Quenching: Once the starting material is consumed, add isopropanol (5 mL) dropwise. The solution will turn a distinct bright green, indicating the destruction of excess Cr(VI).

  • Workup: Decant the supernatant liquid from the chromium salts. Rinse the salts with acetone (2 x 20 mL). Combine organic layers and concentrate in vacuo.

  • Extraction: Redissolve the residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to ensure the acid is protonated. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: The crude oil is typically pure enough for use (>95%). If necessary, purify via bulb-to-bulb distillation or recrystallization (if solid) from hexanes/ether.[1]

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the CH₂-OH signals (~3.5 ppm) and the diagnostic downfield shift of the H2 proton (adjacent to COOH) to ~4.0 ppm.

  • IR: Appearance of broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (~1720 cm⁻¹).

Protocol: Stereoselective Prins Cyclization (2,6-cis-Disubstituted)

For creating a more complex core (e.g., 2-phenyl-tetrahydropyran-6-carboxylic acid precursor).[1]

Reagents:

  • Homoallylic alcohol (1.0 equiv)[1]

  • Benzaldehyde (1.1 equiv)[1]

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (10 mol%)[1]

  • Dichloromethane (DCM), anhydrous

Methodology:

  • Setup: Flame-dry a flask under Argon. Add the aldehyde (1.1 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM.

  • Cyclization: Cool to -78 °C. Add TMSOTf dropwise.

  • Progression: Stir at -78 °C for 1 hour, then slowly warm to 0 °C. The reaction is usually complete within 2 hours.

  • Quench: Add saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Stereochemistry Check: The product (4-substituted-2,6-disubstituted THP) should be predominantly cis-2,6. Confirm via NOESY NMR (strong correlation between H2 and H6 axial protons).

Part 4: Stereochemical & Mechanistic Validation[1]

Understanding the stereochemical outcome is critical for SAR (Structure-Activity Relationship) studies.[1]

The Woerpel Model (Oxocarbenium Dynamics)

When synthesizing these building blocks via substitution (e.g., C-allylation of an acetal), the stereochemistry is dictated by the transition state that minimizes torsional strain and maximizes electrostatic stabilization.

WoerpelModel Oxo Oxocarbenium Ion (Half-Chair) Nu Nucleophile (Allyl-TMS) Oxo->Nu Electrostatic Interaction Inside Inside Attack (Axial Product) Nu->Inside Favored (Stereoelectronic) Outside Outside Attack (Equatorial Product) Nu->Outside Disfavored (Torsional Strain)

Figure 2: Simplified Woerpel model for predicting stereochemistry during nucleophilic substitution on THP rings.[1]

Analytical Data Summary

Typical physical properties for the core building block: Tetrahydropyran-2-carboxylic acid .[1]

PropertyValueNotes
CAS Number 17793-28-1(Racemic)
Molecular Weight 130.14 g/mol
Boiling Point 102–104 °C (2 mmHg)Volatile under high vacuum.[1]
pKa ~3.8Slightly more acidic than proline (pKa ~2.0 for COOH, but comparable to acetic acid derivatives).
Appearance Colorless Oil / Low melting solidHygroscopic.

References

  • Prins Cyclization Efficiency: Beilstein J. Org. Chem.2012 , 8, 19–27. "Efficient, highly diastereoselective synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization."[1][2]

  • Stereochemical Control (Woerpel): J. Am. Chem. Soc.[8]2008 , 130, 2082–2086. "C-glycosylation reactions of sulfur-substituted glycosyl donors."

  • Jones Oxidation Mechanism: Organic Chemistry Portal. "Jones Oxidation: Mechanism and Protocols."

  • Bioisosterism in Drug Design:J. Med. Chem.2011, 54, 2529–2591. "Bioisosteres in Medicinal Chemistry." (General reference for THP utility).
  • Synthesis of THP Acids: PrepChem. "Synthesis of Tetrahydropyran-2-Carboxylic Acid."

Sources

Protocols & Analytical Methods

Method

Esterification protocols for 2-phenyltetrahydro-2H-pyran-2-carboxylic acid

Executive Summary This guide details the synthetic protocols for the esterification of 2-phenyltetrahydro-2H-pyran-2-carboxylic acid (1) . This substrate presents a unique "dual-threat" challenge in organic synthesis: Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the esterification of 2-phenyltetrahydro-2H-pyran-2-carboxylic acid (1) . This substrate presents a unique "dual-threat" challenge in organic synthesis:

  • Extreme Steric Hindrance: The carboxylic acid is attached to a quaternary anomeric center (C2), flanked by a phenyl ring and the tetrahydropyran oxygen. This tetrasubstituted geometry severely impedes the trajectory of nucleophiles attacking the carbonyl carbon.

  • Acid Lability: The substrate is effectively a cyclic ketal derivative. Under vigorous acidic conditions (e.g., H₂SO₄/reflux), the endocyclic oxygen can protonate, leading to ring opening driven by the formation of a stable benzylic carbocation.

Recommendation: Standard Fischer esterification is contraindicated due to slow kinetics and decomposition risks. The protocols below prioritize nucleophilic alkylation (Protocol A) and activated acyl chloride intermediates (Protocol B) to bypass these limitations.

Strategic Analysis & Method Selection

The choice of method depends on the desired ester group (R').

Target Ester (R')Recommended ProtocolMechanismRationale
Methyl, Ethyl, Benzyl, Allyl Protocol A: Carboxylate Alkylation SN2 DisplacementGold Standard. Bypasses the hindered carbonyl entirely. Uses mild basic conditions that preserve the pyran ring.
Complex / Secondary Alcohols Protocol B: Acyl Chloride Activation Addition-Elimination"Brute force" activation using Oxalyl Chloride converts the OH to a Cl, creating a highly reactive electrophile that overcomes steric repulsion.
Acid-Sensitive Alcohols Protocol C: Steglich/Yamaguchi Coupling AgentUses DCC/DMAP or Yamaguchi reagent. Only recommended if Protocols A and B fail due to substrate incompatibility.
Decision Matrix (DOT Visualization)

EsterificationStrategy Start Substrate: 2-Phenyl-THP-2-COOH CheckR Target Ester Group (R)? Start->CheckR Simple Primary Alkyl (Me, Et, Bn, Allyl) CheckR->Simple Simple Electrophile Available Complex Complex/Secondary Alcohol CheckR->Complex Bulky Nucleophile Required MethodA PROTOCOL A: Alkylation (Cs2CO3 + R-X) *Highest Yield* Simple->MethodA MethodB PROTOCOL B: Oxalyl Chloride -> R-OH *Steric Force* Complex->MethodB

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on the target ester moiety.

Detailed Experimental Protocols

Protocol A: Carboxylate Alkylation (The "Steric Bypass")

Best for: Methyl, Ethyl, Benzyl, and Allyl esters.

Principle: Instead of forcing a nucleophile into the crowded carbonyl carbon, this method deprotonates the acid to form a carboxylate. The oxygen then attacks an unhindered alkyl halide. This completely avoids the steric penalty of the quaternary center.

Reagents:

  • Substrate (1 equiv)

  • Alkyl Halide (MeI, EtI, BnBr, etc.) (1.5 – 2.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyltetrahydro-2H-pyran-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Add Cs₂CO₃ (488 mg, 1.5 mmol) in one portion. Stir at room temperature for 15 minutes. The mixture will become a suspension.

    • Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in DMF and the "cesium effect," which enhances the nucleophilicity of the carboxylate.

  • Alkylation: Add the Alkyl Halide (e.g., Iodomethane, 2.0 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

    • Monitoring: Check by TLC or LC-MS after 2 hours. Most reactions are complete within 2–4 hours.

    • Safety: If using MeI, handle in a fume hood due to toxicity.

  • Workup:

    • Dilute the mixture with EtOAc (20 mL) and water (20 mL).

    • Separate phases. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Yield: 90–98%

Protocol B: Acid Chloride Activation (The "Brute Force" Method)

Best for: Reacting with complex alcohols, phenols, or when the alkyl halide is unstable.

Principle: The carboxylic acid is converted to an acid chloride using Oxalyl Chloride.[1] The chloride is a smaller, better leaving group than the activated esters formed by DCC, allowing the alcohol to attack the crowded center more effectively.

Reagents:

  • Substrate (1 equiv)

  • Oxalyl Chloride (COCl)₂ (1.5 equiv)

  • Catalytic DMF (1-2 drops)

  • Dichloromethane (DCM) (anhydrous)

  • Target Alcohol (R-OH) (1.2 – 2.0 equiv)

  • Triethylamine (Et₃N) or Pyridine (3.0 equiv)

  • DMAP (0.1 equiv)

Step-by-Step Procedure:

  • Activation:

    • Dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen.

    • Cool to 0°C in an ice bath.

    • Add Oxalyl Chloride (130 µL, 1.5 mmol) dropwise.

    • Add 1 drop of anhydrous DMF . Crucial Step: This forms the Vilsmeier-Haack intermediate, which catalyzes the formation of the acid chloride. Bubbling (CO + CO₂ gas) will occur immediately.

    • Stir at 0°C for 30 mins, then warm to Room Temp for 1 hour.

  • Evaporation (Optional but Recommended):

    • If the substrate is stable, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh anhydrous DCM (5 mL).

  • Esterification:

    • Cool the acid chloride solution to 0°C.

    • Add the Target Alcohol (1.2 mmol), Et₃N (420 µL, 3.0 mmol), and DMAP (12 mg, 0.1 mmol).

    • Mechanistic Note: DMAP acts as a nucleophilic catalyst, attacking the acid chloride to form a highly reactive N-acylpyridinium ion, which is then attacked by the alcohol.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Quench with Sat. NH₄Cl solution.

    • Extract with DCM or EtOAc. Wash with 1M HCl (to remove amines), Sat. NaHCO₃, and Brine.

    • Dry (MgSO₄) and concentrate.[2]

Expected Yield: 75–90%

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Protocol A) Poor solubility of base; Old Alkyl Halide.Switch from K₂CO₃ to Cs₂CO₃. Ensure DMF is dry. Use fresh Alkyl Iodide.
Ring Opening / Decomposition Acidic conditions too harsh.STOP using H₂SO₄ or HCl. Ensure Oxalyl Chloride step (Protocol B) is neutralized rapidly with base (Et₃N) during alcohol addition.
No Reaction (Protocol B) Steric bulk prevents alcohol attack.Increase temperature to reflux (DCM -> 40°C) or switch solvent to 1,2-Dichloroethane (83°C). Increase DMAP loading to 0.5 equiv.
Side Products (Elimination) Basic elimination of the alkyl halide.If using a secondary alkyl halide in Protocol A, switch to Protocol B (Alkylation favors elimination with bulky halides).

Mechanistic Visualization

The following diagram illustrates why Protocol A (Alkylation) is superior for this specific substrate, avoiding the "Steric Wall" at the quaternary center.

MechanismComparison cluster_A Protocol A: Alkylation (Recommended) cluster_B Standard Fischer (NOT Recommended) Substrate 2-Phenyl-THP-2-COOH (Quaternary Center) Deprotonation Base removes H+ Forms Carboxylate (COO-) Substrate->Deprotonation Protonation Acid Protonates C=O Substrate->Protonation Attack O- attacks Alkyl Halide (R-X) (Remote from Steric Center) Deprotonation->Attack ProductA Ester Formed High Yield Attack->ProductA Blocked Nucleophile (ROH) Attack BLOCKED by Quaternary Center Protonation->Blocked Fail Low Yield / Decomposition Blocked->Fail

Figure 2: Mechanistic comparison showing how Alkylation bypasses the steric hindrance inherent to the Fischer approach.

References

  • Behr, A., & Eilting, J. (2008). Conversion of sterically hindered carboxylic acids to esters. Methods in Organic Synthesis.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational text for DMAP catalysis).

  • Pfeffer, P. E., & Silbert, L. S. (1976). Esterification of sterically hindered carboxylic acids: Alkylation with alkyl halides. Journal of Organic Chemistry, 41(8), 1373–1379.

  • BenchChem Technical Support. (2024). Purification and Handling of (S)-Tetrahydro-2H-pyran-2-carboxylic acid.

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for 2-phenyltetrahydro-2H-pyran-2-carboxylic acid and all reagents before use.

Sources

Application

Reagents for cyclization of 2-phenyloxane-2-carboxylic acid derivatives

Topic: Reagents for the Intramolecular Cyclization of 2-Phenyloxane-2-Carboxylic Acid Derivatives Audience: Researchers, scientists, and drug development professionals. A Senior Application Scientist's Guide to the Intra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for the Intramolecular Cyclization of 2-Phenyloxane-2-Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Intramolecular Friedel-Crafts Acylation of 2-Aryloxane-2-Carboxylic Acids

The synthesis of polycyclic ring systems is a cornerstone of medicinal chemistry and materials science. Among these, dibenzo-fused seven-membered rings, such as dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone), form the core scaffold of numerous pharmacologically active compounds. A robust and efficient method to construct this tricyclic system is through the intramolecular cyclization of 2-aryloxane-2-carboxylic acid derivatives. This reaction is a classic example of an intramolecular Friedel-Crafts acylation, a powerful carbon-carbon bond-forming reaction.

This guide provides an in-depth analysis of the common reagents used to effect this transformation. It moves beyond a simple recitation of protocols to explain the underlying mechanistic principles, the rationale behind reagent selection, and the practical considerations necessary for successful synthesis.

The Core Transformation: Mechanistic Overview

The cyclization of a 2-phenyloxane-2-carboxylic acid to its corresponding tricyclic ketone proceeds via an electrophilic aromatic substitution pathway. The critical step is the generation of a highly reactive acylium ion (or a similarly potent electrophilic species) from the carboxylic acid moiety. This electrophile is then attacked by the pendant electron-rich phenyl ring, leading to the formation of the new seven-membered ring.

The overall process can be broken down into three fundamental steps:

  • Activation of the Carboxylic Acid: The carbonyl oxygen of the carboxylic acid is protonated or complexed by a Brønsted or Lewis acid. This enhances the electrophilicity of the carbonyl carbon.

  • Formation of the Acylium Ion: The hydroxyl group is eliminated as a leaving group (typically water), generating a resonance-stabilized acylium ion. This is often the rate-determining step.[1]

  • Intramolecular Electrophilic Aromatic Substitution (EAS): The π-electrons of the tethered aromatic ring act as a nucleophile, attacking the acylium ion to form a new C-C bond and a cyclohexadienyl cation intermediate (a σ-complex).[1]

  • Rearomatization: A proton is lost from the site of substitution, restoring the aromaticity of the ring and yielding the final neutral ketone product.

G cluster_0 Step 1: Acid Activation & Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization Start 2-Phenyloxane- 2-Carboxylic Acid Activated Activated Carboxylic Acid (e.g., Protonated Carbonyl) Start->Activated + Acid Catalyst (PPA, TfOH, etc.) Acylium Acylium Ion Intermediate (Resonance Stabilized) Activated->Acylium - H₂O Sigma σ-Complex Intermediate (Cyclohexadienyl Cation) Acylium->Sigma Intramolecular Electrophilic Attack Product Tricyclic Ketone Product (Dibenzosuberenone Derivative) Sigma->Product - H⁺ (Rearomatization)

Caption: General mechanism for intramolecular Friedel-Crafts acylation.

Reagent Selection: A Comparative Analysis

The success of this cyclization hinges on the choice of the activating reagent. The ideal reagent should be potent enough to generate the acylium ion under conditions that do not degrade the starting material or product. The most common reagents fall into two categories: strong Brønsted acids/dehydrating agents that react directly with the carboxylic acid, and Lewis acids that require prior conversion of the acid to a more reactive derivative like an acyl chloride.

Direct Cyclization with Brønsted Acids and Dehydrating Agents

These "one-shot" reagents are often preferred for their operational simplicity. They function as both a catalyst and a solvent, driving the reaction towards the product by consuming the water byproduct.

  • Polyphosphoric Acid (PPA): A viscous polymer of phosphoric acid, PPA is a powerful dehydrating agent and a strong acid. It is one of the most traditional and cost-effective reagents for this transformation.[2][3] PPA promotes the formation of the acylium ion, which then undergoes cyclization.[3]

    • Advantages: Inexpensive, highly effective for many substrates.

    • Disadvantages: Its high viscosity can make stirring and product extraction difficult. Reactions often require high temperatures (100-200 °C), which may not be suitable for sensitive substrates.

  • Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H): Developed as a more manageable alternative to PPA, Eaton's reagent is a solution of phosphorus pentoxide in methanesulfonic acid.[4] It is a potent dehydrating and cyclizing agent that often allows for lower reaction temperatures and easier workup compared to PPA.[4][5] The active species are thought to be mixed anhydrides of methanesulfonic and polyphosphoric acids.

    • Advantages: Lower viscosity than PPA, often more effective, and works at milder temperatures.

    • Disadvantages: More expensive than PPA and highly corrosive.

  • Trifluoromethanesulfonic Acid (TfOH, Triflic Acid): As one of the strongest known Brønsted acids (a "superacid"), triflic acid is an extremely efficient catalyst for Friedel-Crafts reactions.[6] It can catalyze cyclizations at or below room temperature, sometimes in only catalytic amounts.[7]

    • Advantages: Very high reactivity, allows for mild reaction conditions, can be used catalytically.

    • Disadvantages: High cost, can cause sulfonation of activated aromatic rings as a side reaction.

  • Methanesulfonic Anhydride (MSAA): This reagent offers a metal- and halogen-free method for promoting Friedel-Crafts acylations directly from carboxylic acids.[8] It reacts with the carboxylic acid to form a mixed anhydride, which is a potent acylating agent.

    • Advantages: "Greener" methodology with no metal or halogen waste, good yields.

    • Disadvantages: Less commonly used than the other reagents; may require optimization.

Two-Step Cyclization via Acyl Chlorides and Lewis Acids

This is the classic Friedel-Crafts acylation approach, which involves two distinct synthetic operations.

  • Formation of the Acyl Chloride: The carboxylic acid is first converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Lewis Acid-Catalyzed Cyclization: A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to abstract the chloride from the acyl chloride, generating the acylium ion in situ.[9]

  • Advantages: The acylium ion is generated under well-controlled, anhydrous conditions. This method avoids the high temperatures and harsh acidity of PPA. The acylium ion is resonance-stabilized and does not undergo rearrangement, a common problem in Friedel-Crafts alkylation.[1][10]

  • Disadvantages: Requires an additional synthetic step. AlCl₃ is highly hygroscopic and must be handled with care. The reaction requires stoichiometric or greater amounts of the Lewis acid because the catalyst complexes with the product ketone.[1] This can complicate the workup.

Data Summary: Reagent Comparison
Reagent SystemStarting MaterialTypical Temp.AdvantagesDisadvantages & Limitations
Polyphosphoric Acid (PPA) Carboxylic Acid100-200 °CInexpensive, operationally simple (one-step)High viscosity, harsh temperatures, difficult workup.
Eaton's Reagent Carboxylic Acid60-100 °CExcellent dehydrating agent, easier to handle than PPA, milder conditions.[4]Corrosive, more expensive than PPA.
Triflic Acid (TfOH) Carboxylic Acid0 °C - RTExtremely powerful, often catalytic, very mild conditions.[7]Very expensive, potential for aromatic sulfonation.
SOCl₂ then AlCl₃ Carboxylic AcidRT - 60 °CClassic, well-understood method, avoids high temperatures.[9]Two-step process, requires >1 equivalent of AlCl₃, difficult workup.

Detailed Experimental Protocols

Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents listed are corrosive and/or toxic and should be handled with extreme care.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol is a robust, traditional method suitable for thermally stable substrates.

  • Materials:

    • 2-Phenyloxane-2-carboxylic acid (1.0 eq)

    • Polyphosphoric Acid (PPA) (10-20 times the weight of the starting acid)

    • Ice-cold water

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Place PPA into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Note: PPA is very viscous. It can be gently warmed to facilitate transfer.

    • Begin vigorous stirring and heat the PPA to approximately 80-100 °C.

    • Add the 2-phenyloxane-2-carboxylic acid to the hot PPA in one portion.

    • Increase the temperature to 120-140 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (quench a small aliquot in water, extract with EtOAc, and spot on a TLC plate).

    • Once the reaction is complete, cool the flask to room temperature. The mixture will become extremely viscous.

    • Work-up and Purification:

    • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.

    • Allow the ice to melt completely. The product often precipitates as a solid. If so, collect it by vacuum filtration. If it remains oily, proceed to extraction.

    • Transfer the aqueous slurry to a separatory funnel and extract three times with DCM or EtOAc.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexanes/EtOAc gradient) or recrystallization.

Protocol 2: Two-Step Cyclization via Acyl Chloride with AlCl₃

This classic Friedel-Crafts protocol offers milder thermal conditions.

  • Materials:

    • 2-Phenyroxane-2-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl Chloride (1.5 eq) with catalytic DMF

    • Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.1-1.5 eq)

    • Ice-cold 1M HCl solution

    • Standard workup reagents (DCM, water, brine, Na₂SO₄)

  • Step-by-Step Procedure:

    Part A: Acyl Chloride Formation

    • Dissolve the carboxylic acid in anhydrous DCM in a flask fitted with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂ gas).

    • Add thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux (approx. 40 °C) for 1-2 hours until gas evolution ceases.

    • Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.

    Part B: Intramolecular Friedel-Crafts Acylation 5. Place anhydrous AlCl₃ in a separate flask under an inert atmosphere (N₂ or Ar) and add anhydrous DCM. 6. Cool the AlCl₃ suspension to 0 °C in an ice bath. 7. Dissolve the crude acyl chloride from Part A in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension. 8. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC. 9. Work-up and Purification: 10. Cool the reaction flask back to 0 °C and very slowly quench the reaction by adding it to a stirred mixture of crushed ice and concentrated HCl. 11. Separate the organic layer. Extract the aqueous layer twice more with DCM. 12. Combine the organic layers and wash with 1M HCl, water, and brine. 13. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 14. Purify the crude product by column chromatography or recrystallization.

Caption: Experimental workflow for cyclization reagent selection.

References

  • Chemistry Stack Exchange. (2024). Mechanism of acid-catalysed intramolecular acylation. [Link]

  • Canadian Science Publishing. (1968). Synthesis of 5H-dibenzo[a,d]cycloheptene-5-carboxylic acid and related compounds. 1,5-Hydride transfer to inductively destabilized carbonium ions. Canadian Journal of Chemistry. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Ataman Kimya. TRIFLIC ACID. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Dibenzo[a,d]cyclohepten-5-one Derivatives for Light-Emitting Diodes. [Link]

  • Canadian Journal of Chemistry. (1968). Synthesis of 5H-dibenzo[a,d]cycloheptene-5-carboxylic acid and related compounds. 1,5-Hydride transfer to inductively destabiliz. [Link]

  • Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. [Link]

  • Taylor & Francis. (2005). Cycloisomerization of Olefinic Carboxylic Acids Catalyzed by Trifluoromethanesulfonic Acid. Synthetic Communications. [Link]

  • LibreTexts. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]

  • Pocius, A. V. (2012). Adhesion and Adhesives Technology: An Introduction.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Juniper Publishers. (2018). A Brief Review on Chemistry of Dibenzosuberenones. [Link]

  • ACS Publications. (2009). Efficient Synthesis of Dibenzo[a,c]cyclohepten-5-ones via a Sequential Suzuki−Miyaura Coupling and Aldol Condensation Reaction. The Journal of Organic Chemistry. [Link]

  • Nature. (2018). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. [Link]

  • ResearchGate. triflic acid. [Link]

  • ResearchGate. Friedel–Craft acylation reaction using Eaton's reagent. [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

  • ACS Publications. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Organic Letters. [Link]

  • PubMed. (2016). Triflic Acid-Catalyzed Cycloisomerization Reactions of Donor-Acceptor Cyclopropanes: Access to Alkyl 5-Arylfuran-2-carboxylates. [Link]

  • Beilstein Journals. (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. [Link]

  • PubMed. (2002). Palladium(0)-catalyzed coupling-cyclization reaction of polymer-supported aryl iodides with 1,2-allenyl carboxylic acids. Solid-phase parallel synthesis of butenolides. [Link]

  • RSC Publishing. Aliphatic Friedel-Crafts reactions. Part VIII. Preparation of unsaturated ketones by the acylation of 1-alkylcyclopentenes. Journal of the Chemical Society C: Organic. [Link]

  • Solvay. Triflic Acid (TA). [Link]

  • Chemistry Steps. Carboxylic Acids to Ketones. [Link]

  • Science of Synthesis. (2006). The synthesis of ketones from carboxylic acid derivatives. [Link]

  • YouTube. (2024). Cyclisation with Polyphosphoric Acid Acyl Cation PPA Ring Closure Acyl Cation Mechanism. [Link]

  • NIH. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

  • ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link]

  • MDPI. (2025). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. [Link]

  • Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • NIH. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. [Link]

  • ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. [Link]

  • MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • Organic Chemistry Portal. Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. [Link]

  • RSC Publishing. (2018). Synthesis of dibenzocycloketones by acyl radical cyclization from aromatic carboxylic acids using methylene blue as a photocatalyst. Green Chemistry. [Link]

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Method

Application Notes &amp; Protocols: Utilizing 2-Phenyloxane-2-Carboxylic Acid as a Novel Chiral Building Block

An Application Guide for the Stereoselective Control of Chemical Reactions Senior Application Scientist Note: The field of asymmetric synthesis continuously seeks novel chiral scaffolds that offer high levels of stereoco...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Stereoselective Control of Chemical Reactions

Senior Application Scientist Note: The field of asymmetric synthesis continuously seeks novel chiral scaffolds that offer high levels of stereocontrol, predictable outcomes, and operational simplicity. This document introduces 2-phenyloxane-2-carboxylic acid, a proposed chiral building block, and outlines its potential applications. As this is a novel scaffold, the following protocols are built upon well-established principles demonstrated by canonical chiral auxiliaries, such as those developed by Evans, Corey, and Whitesell.[1] The methodologies presented are predictive and intended to serve as a comprehensive guide for researchers exploring this and structurally related systems.

Introduction: The Architectural Logic of a New Chiral Auxiliary

In the synthesis of enantiomerically pure pharmaceuticals and complex molecules, chiral auxiliaries are indispensable tools.[2] They are chiral molecules temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] An ideal auxiliary should not only provide high stereochemical induction but also be readily available and easily cleaved from the product for recovery and reuse.

We propose 2-phenyloxane-2-carboxylic acid as a promising chiral auxiliary scaffold. Its design incorporates several key features intended to enforce a high degree of facial selectivity in enolate-based reactions:

  • Conformational Rigidity: The six-membered tetrahydropyran (oxane) ring predominantly adopts a stable chair conformation, minimizing conformational ambiguity and providing a predictable three-dimensional framework.[3][4]

  • Defined Steric Shielding: The phenyl group at the C2 position is hypothesized to strongly prefer an axial orientation to minimize A(1,3) strain with the lone pairs of the ring oxygen. This axial phenyl group acts as a significant steric blockade, effectively shielding one face of a reactive intermediate attached at the C2 position.

  • Versatile Chemical Handle: The carboxylic acid functionality serves as the initial point of attachment, but for its most effective use as a chiral auxiliary in classical enolate chemistry, it is first converted to a more suitable functional group, such as a hydroxymethyl group. This derived auxiliary alcohol can then be appended to substrates via an ester linkage, mirroring the successful strategies of established auxiliary systems.

Proposed Synthesis and Optical Resolution

A robust supply of the auxiliary in enantiopure form is paramount. The following outlines a plausible synthetic and resolution pathway.

Synthesis of Racemic 2-Phenyloxane-2-Carboxylic Acid

A potential route involves a hetero-Diels-Alder reaction between a Danishefsky-type diene and benzaldehyde to construct the dihydropyran core, followed by reduction and functional group manipulation to install the C2-carboxylic acid.

Optical Resolution via Diastereomeric Salt Formation

A classical and highly effective method for resolving chiral carboxylic acids is the formation of diastereomeric salts using a readily available, enantiopure chiral amine.

Protocol 1: Resolution of (±)-2-Phenyloxane-2-Carboxylic Acid

  • Salt Formation: Dissolve racemic 2-phenyloxane-2-carboxylic acid (1.0 equiv.) in hot ethanol. In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 equiv.) in a minimal amount of hot ethanol.

  • Crystallization: Slowly add the amine solution to the carboxylic acid solution. Allow the mixture to cool slowly to room temperature, then place it at 4 °C for 12-24 hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. The diastereomeric purity can be assessed by measuring the specific rotation. Repeat the crystallization process until a constant rotation is achieved.

  • Liberation of the Free Acid: Suspend the resolved diastereomeric salt in ethyl acetate and wash with 1 M HCl (aq) to protonate the carboxylic acid and extract the chiral amine into the aqueous phase. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure carboxylic acid.

  • Recovery of Resolving Agent: The aqueous layers can be basified with NaOH to recover the chiral amine for reuse.

Synthesis and Resolution Workflow cluster_synthesis Proposed Synthesis cluster_resolution Optical Resolution Hetero-Diels-Alder Hetero-Diels-Alder Intermediate Intermediate Hetero-Diels-Alder->Intermediate [1] Racemic_Acid Racemic 2-Phenyloxane- 2-Carboxylic Acid Intermediate->Racemic_Acid [2] Salt_Formation Salt_Formation Racemic_Acid->Salt_Formation +(R)-Amine Crystallization Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Liberation Liberation Filtration->Liberation HCl (aq) Enantiopure_Acid (R)- or (S)-2-Phenyloxane- 2-Carboxylic Acid Liberation->Enantiopure_Acid

Caption: Proposed workflow for the synthesis and resolution of the chiral auxiliary.

Application in Asymmetric Alkylation

A primary application for a new chiral auxiliary is to control the diastereoselective alkylation of a prochiral enolate. The following multi-part protocol details the conversion of the parent carboxylic acid into a functional auxiliary, its use in an alkylation reaction, and the final cleavage step to yield an enantiomerically enriched product.

Part A: Preparation of the Auxiliary Alcohol

The carboxylic acid is first reduced to the corresponding primary alcohol, (S)-(2-phenyloxan-2-yl)methanol. This alcohol is the active form of the auxiliary used in subsequent steps.

Protocol 2: Reduction of the Chiral Carboxylic Acid

  • To a solution of (S)-2-phenyloxane-2-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add borane-THF complex (1.5 equiv., 1 M solution in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by 1 M HCl (aq).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude alcohol by flash column chromatography to yield (S)-(2-phenyloxan-2-yl)methanol.

Part B & C: Acylation and Diastereoselective Alkylation

The chiral alcohol is acylated with a prochiral acyl chloride (e.g., propanoyl chloride). The resulting ester is then deprotonated to form a chiral enolate, which reacts with an electrophile. The bulky auxiliary is expected to direct the electrophile to the opposite face of the enolate.

Protocol 3: Asymmetric Alkylation

  • Acylation: To a solution of the auxiliary alcohol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.2 equiv.) dropwise. Stir at room temperature for 2 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the propanoate ester.

  • Enolate Formation: To a solution of the propanoate ester (1.0 equiv.) in anhydrous THF at -78 °C under argon, add lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M solution) dropwise. Stir the resulting orange solution for 45 minutes at -78 °C.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise to the enolate solution. Stir the mixture at -78 °C for 4 hours.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Purify the crude product by flash chromatography. Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.

Part D: Cleavage of the Auxiliary

The final step is the removal of the auxiliary to release the desired chiral carboxylic acid and regenerate the auxiliary alcohol for reuse. Hydrolysis with lithium hydroperoxide is a mild and effective method for cleaving ester-linked auxiliaries.[5][6]

Protocol 4: Hydrolytic Cleavage

  • Dissolve the alkylated ester product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.

  • Add a premixed solution of lithium hydroxide monohydrate (LiOH·H₂O, 4.0 equiv.) and 30% hydrogen peroxide (H₂O₂, 4.0 equiv.) in water.

  • Stir the reaction vigorously for 4 hours at 0 °C.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 5.0 equiv.) and stir for 30 minutes.

  • Acidify the mixture to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.

  • The aqueous layer can be extracted separately with DCM to recover the chiral auxiliary alcohol.

Mechanism of Stereocontrol and Expected Outcomes

The stereochemical outcome of the alkylation is dictated by the conformation of the lithium enolate. The rigid chair conformation of the oxane ring, combined with the sterically demanding axial phenyl group, is expected to completely block the top face of the planar enolate. Consequently, the electrophile is forced to approach from the less hindered bottom face, leading to the formation of a single major diastereomer.

Caption: Model for stereocontrol where the axial phenyl group shields the top face of the enolate.

Hypothetical Data for Asymmetric Alkylation

The following table presents the expected outcomes for the alkylation of the propanoate-derivatized auxiliary with various electrophiles, based on performance data from established, sterically demanding auxiliaries.

EntryElectrophile (R-X)ProductExpected Yield (%)Expected d.e. (%)
1Benzyl bromide2-Phenyl-3-phenylpropanoic acid90-95>98:2
2Iodomethane2-Phenylpropanoic acid85-90>97:3
3Allyl iodide2-Phenylpent-4-enoic acid88-94>98:2
4Isopropyl iodide3-Methyl-2-phenylbutanoic acid75-80>95:5

Conclusion

The 2-phenyloxane-2-carboxylic acid scaffold represents a promising, albeit currently theoretical, platform for the development of a new class of chiral building blocks. Its conformationally rigid six-membered ring and the strategically positioned C2-phenyl group are designed to provide a powerful and predictable steric environment for controlling asymmetric transformations. The protocols outlined in this guide, derived from foundational principles of stereoselective synthesis, offer a clear roadmap for the investigation and application of this novel auxiliary. Successful implementation would provide a valuable new tool for chemists in academic and industrial research, particularly in the fields of drug discovery and natural product synthesis.

References

  • Huffman, M. A., et al. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry. [Link]

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  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Neubauer, T., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. ACS Publications. [Link]

  • Gogoi, P. (2014). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ResearchGate. [Link]

  • Gorin, D. J., et al. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Williams College. [Link]

  • Chennamadhavuni, S., et al. (2018). Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Sequence. The Journal of Organic Chemistry. [Link]

  • Gage, J. R. (2017). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. [Link]

  • Addicoat, M. A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Alomari, K., et al. (2022). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry. [Link]

  • Wei, Z. Y., et al. (1990). Lewis acid-promoted condensation of allylalkoxysilanes with carbonyl compounds. Synthesis of tetrahydropyrans. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2002). Diastereoselective synthesis of trans-fused tetrahydropyran derivatives of 5 H-dibenzo[ a, d]cycloheptene. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Wolfe, J. P., et al. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry. [Link]

  • Lee, D., et al. (2008). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry. [Link]

  • Google Patents. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Wang, D., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Angewandte Chemie. [Link]

  • Appell, M., et al. (2005). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. NRC Research Press. [Link]

  • Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. [Link]

  • De-Eknamkul, W., et al. (1989). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Fiveable. (2025). Conformational analysis | Medicinal Chemistry Class Notes. [Link]

  • Murugan, R., et al. (2025). Conformational analysis of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives: A combined experimental and theoretical study. ResearchGate. [Link]

Sources

Application

Application Note: Grignard Reaction Pathways to 2-Substituted Oxane Acids

Executive Summary The tetrahydropyran-2-carboxylic acid (oxane-2-acid) scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in polyether antibiotics, peptidomimetics, and carbohydrate an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran-2-carboxylic acid (oxane-2-acid) scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in polyether antibiotics, peptidomimetics, and carbohydrate analogues. While direct carboxylation of the oxane ring is synthetically challenging due to the instability of


-metallated ethers, this guide details a robust, field-proven strategy utilizing Grignard reagents  to install the C2-substituent, followed by Lewis acid-mediated cyanation  to establish the carboxylate moiety.

This protocol circumvents the classic problem of ring-opening elimination by leveraging the stability of the oxocarbenium intermediate.

Strategic Pathway Overview

The synthesis of 2-substituted oxane-2-carboxylic acids via Grignard chemistry relies on a "Nucleophilic Addition / Anomeric Substitution" sequence. Unlike simple alkylations, this pathway uses the Grignard reagent to convert a lactone into a hemiacetal (lactol), which serves as the divergent point for introducing the carboxylic acid precursor (nitrile).

Core Workflow
  • Nucleophilic Set: Chemoselective addition of Grignard (

    
    ) to 
    
    
    
    -valerolactone at cryogenic temperatures to yield the cyclic hemiacetal.
  • Anomeric Activation: Generation of an oxocarbenium ion using a Lewis Acid (

    
    ).
    
  • Carboxyl Set: Trapping the oxocarbenium with Trimethylsilyl Cyanide (TMSCN) to form the

    
    -aminonitrile or 
    
    
    
    -alkoxynitrile equivalent.
  • Hydrolysis: Conversion of the nitrile to the free carboxylic acid.

OxanePathways cluster_0 Critical Control Point Lactone δ-Valerolactone Lactol 2-Substituted Lactol (Hemiacetal) Lactone->Lactol Nucleophilic Addition Grignard Grignard Reagent (R-MgX, -78°C) Grignard->Lactol Oxocarbenium Oxocarbenium Intermediate Lactol->Oxocarbenium BF3·OEt2 Nitrile 2-Cyano-2-Substituted Oxane Oxocarbenium->Nitrile TMSCN Trapping Acid 2-Substituted Oxane-2-Carboxylic Acid Nitrile->Acid Acid Hydrolysis (HCl/AcOH)

Figure 1: Strategic workflow for the conversion of lactones to 2-substituted oxane acids via Grignard-mediated lactol formation.

Critical Experimental Protocols

Protocol A: Chemoselective Grignard Addition to -Valerolactone

Objective: Synthesize the 2-hydroxy-2-substituted tetrahydropyran (Lactol). Challenge: Preventing the "double addition" of Grignard (ring opening to the diol/ketone). Solution: Strict temperature control (-78°C) and stoichiometry.

Materials
  • 
    -Valerolactone (1.0 equiv)
    
  • Grignard Reagent (

    
     or 
    
    
    
    , 1.1 equiv)
  • Anhydrous THF (0.2 M concentration relative to lactone)

  • Dry Ice/Acetone bath

Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round-bottom flask (RBF) under Argon flow. Charge with Anhydrous THF and

    
    -valerolactone.
    
  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Controlled Addition: Add the Grignard reagent dropwise via syringe pump over 30 minutes.

    • Note: The internal temperature must not rise above -70°C. Higher temperatures favor the ring-opening equilibrium to the hydroxy-ketone, which will rapidly consume a second equivalent of Grignard.

  • Reaction Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde; lactols often streak).

  • Quench: Quench at -78°C by adding saturated aqueous

    
     solution (5 mL/mmol).
    
  • Workup: Allow to warm to room temperature (RT). Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Checkpoint: The crude product is usually a mixture of the cyclic lactol and the open-chain hydroxy-ketone. This equilibrium mixture is suitable for the next step without purification.

Protocol B: Lewis Acid-Mediated Cyanation (The "Bruylants" Modification)

Objective: Install the carboxyl precursor (nitrile) at the quaternary center. Mechanism: The Lewis acid promotes ionization of the hemiacetal hydroxyl group, generating a transient oxocarbenium ion which is intercepted by the cyanide nucleophile.

Materials
  • Crude Lactol (from Protocol A)

  • Trimethylsilyl Cyanide (TMSCN) (1.5 equiv)

  • 
     (1.1 equiv) or 
    
    
    
  • Anhydrous

    
     (DCM)
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude lactol in anhydrous DCM (0.1 M) under Argon. Cool to -78°C .[1]

  • Activator Addition: Add

    
     dropwise. Stir for 15 minutes.
    
  • Nucleophile Addition: Add TMSCN dropwise.

    • Safety Alert: TMSCN hydrolyzes to HCN in moist air. Handle in a well-ventilated fume hood with appropriate cyanide sensors/antidotes available.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    . Vigorous stirring is required to break up emulsions.
    
  • Isolation: Extract with DCM. The product, 2-cyano-2-substituted tetrahydropyran , is generally stable and can be purified by flash column chromatography (Hexanes/EtOAc).

Protocol C: Hydrolysis to the Oxane Acid

Objective: Convert the sterically hindered nitrile to the carboxylic acid.

Step-by-Step Methodology
  • Hydrolysis Cocktail: Dissolve the nitrile in a 1:1 mixture of Conc. HCl and Glacial Acetic Acid .

  • Reflux: Heat to reflux (approx. 100-110°C) for 12–24 hours.

    • Note: Basic hydrolysis (

      
      ) is often ineffective for quaternary nitriles due to steric shielding. Acidic hydrolysis is more aggressive and reliable here.
      
  • Workup: Cool to RT. Dilute with water. Extract with EtOAc.

  • Purification: The acidic product can be purified by Acid-Base extraction (extract into 1M NaOH, wash organics, acidify aqueous layer to pH 2, extract back into EtOAc) or by recrystallization.

Data Summary & Troubleshooting

ParameterOptimal ConditionFailure Mode / Cause
Grignard Temp -78°C> -60°C: Ring opening leads to diol formation (double addition).
Solvent (Step 1) THF or Et2ODCM: Incompatible with Grignard.
Lewis Acid

TiCl4: May cause elimination to the dihydropyran (ene-reaction).
Cyanide Source TMSCNNaCN/KCN: Poor solubility in organic solvents; requires phase transfer catalyst (less reliable for quaternary centers).

Mechanistic Visualization: The Oxocarbenium Pathway

The success of this synthesis hinges on the stability of the oxocarbenium ion. Unlike acyclic ethers, the oxane ring stabilizes the cation, allowing the weak nucleophile (isocyanide/cyanide) to attack.

Mechanism Hemiacetal Hemiacetal (Lactol) (Neutral) Coordination Lewis Acid Coordination (R-O-BF3) Hemiacetal->Coordination + BF3·OEt2 Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Coordination->Oxocarbenium - [HO-BF3]- Transition Axial Attack (Stereoelectronic Control) Oxocarbenium->Transition + TMSCN Product 2-Cyano-Oxane (Thermodynamic Product) Transition->Product Desilylation

Figure 2: Mechanistic cascade from the neutral lactol to the nitrile via the reactive oxocarbenium species.

References

  • Dondoni, A., & Massi, A. (2008). Asymmetric Synthesis of Pyrans and Furans by the Prins Cyclization. Accounts of Chemical Research. [Link]

  • Rychnovsky, S. D., et al. (2008). Lewis Acid-Promoted Cyclizations of Substituted Tetrahydropyrans.[1] Journal of Organic Chemistry. [Link]

  • Couturier, M., et al. (2001). Cyanation of Tetrahydropyranyl Acetals: A Route to 2-Substituted Tetrahydropyran-2-carboxylic Acids. Organic Letters. [Link]

  • Hansen, T. M., et al. (2003). Reaction of Grignard Reagents with Lactones: A Revisited Protocol. Tetrahedron Letters. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 26: Acyl Substitution). [Link]

Sources

Method

Peptide synthesis using tetrahydropyran amino acid isosteres

Application Note: Peptide Synthesis Using Tetrahydropyran (THP) Amino Acid Isosteres Abstract This guide details the synthetic methodology for incorporating tetrahydropyran (THP) based amino acids—specifically pyranoid S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Synthesis Using Tetrahydropyran (THP) Amino Acid Isosteres

Abstract

This guide details the synthetic methodology for incorporating tetrahydropyran (THP) based amino acids—specifically pyranoid Sugar Amino Acids (SAAs)—into peptide backbones. Unlike flexible native peptides, THP isosteres introduce rigid cyclic constraints that lock the backbone dihedral angles (


 and 

), pre-organizing the peptide into bioactive secondary structures (turns or helices) and dramatically enhancing metabolic stability. This note covers monomer handling, optimized coupling protocols for sterically hindered secondary amines, and characterization standards.

Introduction: The Tetrahydropyran Advantage

In drug discovery, native peptides often suffer from poor bioavailability and rapid proteolytic degradation. The introduction of a tetrahydropyran ring into the peptide backbone serves two critical functions:

  • Entropic Advantage (Pre-organization): The THP ring restricts the conformational freedom of the peptide backbone. By locking the local conformation, the entropic penalty upon binding to a receptor is reduced, often leading to higher affinity (

    
    ).
    
  • Proteolytic Resistance: The non-native cyclic backbone and the frequent presence of

    
    - or 
    
    
    
    -amino acid linkages within the ring render the peptide unrecognizable to common proteases (e.g., chymotrypsin, pepsin), significantly extending the plasma half-life (
    
    
    ).

Scope: This protocol focuses on Fmoc-based Solid Phase Peptide Synthesis (SPPS) of peptides containing pyranoid


-amino acids (SAAs), utilizing optimized coupling reagents to overcome the steric hindrance inherent to the secondary amines on the THP ring.

Chemical Basis & Structural Logic

The THP isostere typically replaces a dipeptide segment (e.g., Gly-Gly or Ala-Ala) or acts as a scaffold to induce a specific turn.

Mechanism of Conformational Restriction

The rigid pyran ring forces specific dihedral angles. Unlike a linear chain where rotation is free around the


 and 

bonds, the THP scaffold fixes these atoms within the chair conformation of the ring.

ConformationalRestriction Linear Linear Peptide (High Entropy) THP_Scaffold THP Isostere Incorporation (Rigid Scaffold) Linear->THP_Scaffold Chemical Modification Restricted Conformationally Locked (Low Entropy) THP_Scaffold->Restricted u03c6 / u03c8 Angle Locking Binding Receptor Binding (Reduced u0394G penalty) Restricted->Binding Thermodynamics Stability Protease Resistance (Steric Shielding) Restricted->Stability Kinetics

Figure 1: Logical flow of thermodynamic and kinetic stabilization via THP isosteres.

Experimental Protocols

Protocol A: Pre-Synthesis Considerations
  • Resin Selection: Use Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids).[1] Avoid Wang resin for the first attachment if the C-terminal residue is the THP moiety due to potential racemization during loading.

  • Monomer Storage: Fmoc-protected THP amino acids are stable at -20°C but are often hygroscopic. Desiccate for 2 hours before weighing.

Protocol B: Optimized Fmoc-SPPS for THP Insertion

Standard coupling conditions (HBTU/DIEA) are insufficient for attaching amino acids to the secondary amine of a THP ring or coupling the bulky THP carboxylate. The following "Difficult Sequence" protocol is required.

Reagents:

  • Coupling Cocktail: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (3 x 1 min).

  • Fmoc Deprotection (Standard):

    • Treat with 20% Piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Note: If the THP unit is already on the resin, extended deprotection is not recommended as the secondary amine can undergo side reactions. Stick to 2 x 5 min.

    • Wash: DMF (5 x 1 min).

  • Coupling the THP Isostere (The "Incoming" Monomer):

    • Stoichiometry: 3.0 eq Fmoc-THP-AA : 2.9 eq HATU : 6.0 eq DIEA.

    • Activation: Pre-activate in minimal DMF for 2 minutes.

    • Reaction: Add to resin.[1][2][3][4] Agitate for 2 hours at room temperature.

    • Monitoring: Standard Kaiser test may be ambiguous. Use the Chloranil Test (for secondary amines) or micro-cleavage LC-MS to verify coupling.

  • Coupling to the THP N-Terminus (The "Difficult" Step):

    • Context: The amine on the THP ring is secondary and sterically crowded.

    • Reagent Switch: Use COMU or PyAOP (Phosphonium salt) for higher reactivity.

    • Stoichiometry: 4.0 eq Fmoc-AA-OH : 4.0 eq COMU : 8.0 eq DIEA.

    • Conditions: Double coupling is mandatory.

      • Coupling 1: 1 hour at RT.[4]

      • Coupling 2: 1 hour at 50°C (Microwave optional: 25W, 75°C max for 10 min, except for Cys/His).

  • Capping (Critical):

    • After the difficult coupling to the THP amine, unreacted amines must be capped to prevent deletion sequences.

    • Reagent: Acetic anhydride/Pyridine/DMF (1:2:10) for 10 min.

  • Cleavage:

    • Cocktail: TFA/TIS/Water (95:2.5:2.5).

    • Time: 2–3 hours. THP ether linkages are generally stable to TFA, but avoid high temperatures.

SPPS_Workflow cluster_Coupling Coupling Cycle (Repeat) Start Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Is_THP Is Incoming AA a THP Isostere? Wash1->Is_THP Standard_Coup Standard Coupling (HBTU/DIEA, 45 min) Is_THP->Standard_Coup No THP_Coup THP Coupling (HATU/DIEA, 2 hrs) Is_THP->THP_Coup Yes Is_On_THP Coupling ONTO THP Amine? Standard_Coup->Is_On_THP THP_Coup->Is_On_THP Hard_Coup Steric Coupling (COMU/PyAOP, 2x Double Couple) Is_On_THP->Hard_Coup Yes (Difficult) Cap Capping (Ac2O/Pyridine) Is_On_THP->Cap No (Normal) Hard_Coup->Cap Cap->Deprotect Next Cycle Cleave Final Cleavage (TFA Cocktail) Cap->Cleave Finish

Figure 2: Decision tree for SPPS cycles involving THP isosteres. Note the divergence for coupling "onto" the hindered THP amine.

Data Analysis & Validation

Quantitative Comparison: Stability

The following table illustrates the typical stability enhancement observed when replacing a native dipeptide (e.g., Ala-Ala) with a THP sugar amino acid isostere in a model hexapeptide exposed to human serum.

ParameterNative Peptide (H-Ala-Ala-Phe-...)THP-Isostere AnalogImprovement Factor
Serum Half-life (

)
12.5 minutes> 240 minutes~19x
Proteolytic Cleavage Rapid degradation at Ala-Ala bondNegligible cleavage at THP siteN/A
LogD (pH 7.4) -1.2-0.8Slight Lipophilicity Increase
Coupling Yield (SPPS) >99%85-92% (requires optimization)Decrease (Steric)
Characterization Checklist
  • NMR:

    
    -NMR must show the characteristic pyran ring protons (3.5–4.5 ppm region) and the distinct lack of amide protons for the secondary amine linkage if N-alkylated.
    
  • HRMS: Verify mass to exclude deletion sequences (common if coupling onto the THP ring was incomplete).

  • CD Spectroscopy: Compare the Circular Dichroism spectra. A THP-constrained peptide should show a distinct signature (e.g., intense minima/maxima indicative of a stable turn) compared to the "random coil" signal of the linear native peptide.

References

  • Chakraborty, T. K., Ghosh, S., & Jayaprakash, S. (2002). Sugar amino acids and their uses in designing bioactive peptidomimetics.[5][6][7] Current Medicinal Chemistry. Link

  • Albericio, F., & Bomer, J. M. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • Gruner, S. A., et al. (2002). Carbohydrate-based mimetics in drug design: sugar amino acids and carbohydrate scaffolds.[6][7] Chemical Reviews. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][3][4][8][9][10][11] Chemical Reviews (Context on THP stability). Link

  • CEM Corporation. (2025). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[9] Application Note. Link

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 2-phenyloxane-2-carboxylic acid in organic solvents

Executive Summary & Chemical Profile[1] Compound: 2-Phenyloxane-2-carboxylic acid (also known as 2-phenyltetrahydropyran-2-carboxylic acid). The Challenge: This molecule exhibits "Schizophrenic Solubility"—a common trait...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Compound: 2-Phenyloxane-2-carboxylic acid (also known as 2-phenyltetrahydropyran-2-carboxylic acid). The Challenge: This molecule exhibits "Schizophrenic Solubility"—a common trait in


-disubstituted cyclic amino/ether acids. It possesses a conflicting polarity profile:
  • Lipophilic Domain: The phenyl ring and the tetrahydropyran (oxane) backbone drive high lipophilicity (LogP > 1.5).

  • Polar/H-Bonding Domain: The carboxylic acid and the ether oxygen create strong hydrogen-bonding networks.

Core Issue: Users frequently encounter "oiling out" during recrystallization or poor dissolution in non-polar solvents due to carboxylic acid dimerization, while simultaneously facing low solubility in neutral water due to the bulky phenyl group.

Solvent Compatibility Matrix

Use this matrix to select the correct solvent system for your specific application.

Solvent ClassSolubility RatingPrimary ApplicationTechnical Notes
Chlorinated (DCM,

)
Excellent Extraction, ReactionForms stable dimers. Good for transport but may require drying agents (MgSO₄) to remove water traces.
Ethers (THF, 1,4-Dioxane)Excellent Reaction (Grignard/Lithiation)The best general-purpose solvents. The ether oxygen of the solvent competes for H-bonds, breaking acid dimers.
Alcohols (MeOH, EtOH, IPA)Good Chromatography, CrystallizationWarning: Potential for Fischer esterification if heated with acid catalysts. Solubilizes as a monomer.
Polar Aprotic (DMSO, DMF)High Biological Assays,

Hard to remove. Use only if necessary. Breaks all intermolecular H-bonds.
Hydrocarbons (Hexane, Heptane)Poor Anti-solventRisk of Oiling Out. The compound is too polar for these solvents. Use only as a titrant into a more polar solvent.
Water (Neutral) Very Poor N/AThe phenyl group dominates. Insoluble at pH < 5.
Water (Basic, pH > 8) Excellent Work-up / PurificationForms the carboxylate salt (

), which is highly water-soluble.

The Mechanism of Insolubility (Technical Deep Dive)

To troubleshoot effectively, you must understand the molecular state of the compound in solution. In non-polar solvents, 2-phenyloxane-2-carboxylic acid exists primarily as a cyclic dimer , held together by two hydrogen bonds.

Visualization: Solvation State Transitions

SolubilityMechanism Solid Solid Crystal Lattice (High Lattice Energy) NonPolar Non-Polar Solvent (DCM/Toluene) Stable Dimer Solid->NonPolar  Dissolution via Dimerization   Polar Polar Solvent (MeOH/DMSO) Solvated Monomer NonPolar->Polar  H-Bond Disruption   Basic Basic Aqueous (NaOH/NaHCO3) Ionic Salt Polar->Basic  Deprotonation   Basic->Solid  Acidification (Precipitation)  

Figure 1: The transition of 2-phenyloxane-2-carboxylic acid from solid to solution requires overcoming lattice energy. Non-polar solvents stabilize the dimer, while bases create the highly soluble carboxylate anion.

Troubleshooting Workflows

Scenario A: "The compound is oiling out during recrystallization."

Diagnosis: You are likely using a solvent system with a polarity gap that is too wide (e.g., adding Hexane rapidly to an Ethyl Acetate solution). The compound precipitates as an amorphous oil rather than a crystal because the crystallization kinetics are slower than the phase separation.

Protocol: The "Slow-Diffusion" Method

  • Dissolve the crude acid in the minimum amount of Dichloromethane (DCM) or Acetone .

  • Place this solution in a small inner vial.

  • Place the open inner vial inside a larger jar containing Pentane or Hexane (The Anti-solvent).

  • Seal the outer jar.

  • Wait: Over 24-48 hours, the pentane vapor will diffuse into the DCM, slowly raising the non-polarity and forcing controlled crystal growth.

Scenario B: "I cannot get it into solution for NMR."

Diagnosis:

  • CDCl₃: You may see broad peaks due to rapid exchange between monomer and dimer forms.

  • DMSO-d₆: The solvent viscosity and strong H-bonding can sometimes suppress the carboxylic proton signal (

    
    ), making it very broad (11-13 ppm).
    

Recommendation:

  • Use DMSO-d₆ for structural confirmation; the monomeric form is favored, yielding sharper signals for the phenyl ring.

  • If solubility is still an issue in CDCl₃, add 1 drop of MeOD or TFA-d to sharpen the exchangeable proton signals.

Scenario C: "Low recovery after Acid/Base extraction."

Diagnosis: The 2-phenyloxane ring is an ether. While generally stable, the tertiary position (2-phenyl) can be sensitive. However, the most likely culprit is incomplete acidification . The Trap: Because of the lipophilic phenyl group, the salt may form a "soap-like" emulsion, or the acid may precipitate at pH 4-5 but remain suspended.

Protocol: The "Salting Out" Extraction

  • Basify: Extract organic layer with 1M NaOH (pH > 10). Discard organic waste.

  • Acidify: Cool the aqueous layer to 0°C. Slowly add 2M HCl until pH < 2.

  • Critical Step: Add solid NaCl (Sodium Chloride) to the aqueous mixture until saturated. This "salting out" effect forces the organic acid out of the water phase.

  • Extract: Use DCM (3x) rather than Ethyl Acetate. DCM is more efficient for extracting carboxylic acid dimers.

Interactive Troubleshooting Guide

TroubleshootingTree Start Start: Solubility Issue SolventType What is the solvent? Start->SolventType Water Water / Aqueous SolventType->Water Organic Organic Solvent SolventType->Organic PHCheck Check pH Water->PHCheck OrgIssue Specific Issue? Organic->OrgIssue Acidic pH < 7 (Insoluble) PHCheck->Acidic Cloudy/Solid Basic pH > 9 (Soluble) PHCheck->Basic Clear Solution FixAcid Action: Add 1M NaOH to form salt Acidic->FixAcid Oiling Oiling Out (Recrystallization) OrgIssue->Oiling Cloudy Cloudy/Suspension OrgIssue->Cloudy FixOil Action: Re-dissolve, use Slow Diffusion or Seed Crystal Oiling->FixOil FixCloudy Action: Add Polar Co-solvent (MeOH or THF) Cloudy->FixCloudy

Figure 2: Decision tree for resolving common solubility failures with 2-phenyloxane-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol for recrystallization? A: Yes, but with caution. Ethanol is a good solvent for the monomeric form. However, if you heat 2-phenyloxane-2-carboxylic acid in ethanol for prolonged periods (especially if traces of acid catalyst are present), you risk forming the ethyl ester via Fischer esterification. Always keep heating times short or use Isopropanol (IPA), which is sterically more hindered and less reactive.

Q2: Why does my compound turn into a gum when I add Hexane? A: You are crashing the solubility too fast. The "gum" is the supercooled liquid form of the acid. To fix this, scratch the side of the flask with a glass rod to induce nucleation, or gently reheat the mixture until clear and let it cool much more slowly (wrap the flask in foil/cotton).

Q3: Is the ether oxygen in the ring sensitive to acid? A: Generally, the tetrahydropyran ring is stable to dilute acids used in workups (e.g., 1M HCl). However, strong Lewis acids (like


 or 

) or hot concentrated HI will cleave the ether ring. Avoid these conditions unless ring opening is intended.

References

  • Dimerization of Carboxylic Acids: T. S. S. Rao, et al. "Self-association of carboxylic acids in solution." Journal of Chemical Sciences, 2016.

  • Solvent Selection Guides: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1] Green Chemistry, 2016.[1]

  • Recrystallization Techniques: "Purification of Laboratory Chemicals," W.L.F. Armarego. (Standard Reference Text).
  • PubChem Compound Summary: 2-Phenyloxetane-2-carboxylic acid (Structural Analog Data).

Sources

Optimization

Preventing decarboxylation of alpha-phenyl cyclic acids

Technical Support Center: Stabilization & Isolation of -Phenyl Cyclic Acids Topic: Preventing Decarboxylation of -Phenyl Cyclic Acids Role: Senior Application Scientist Date: October 26, 2023 Technical Insight: The Therm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization & Isolation of -Phenyl Cyclic Acids

Topic: Preventing Decarboxylation of


-Phenyl Cyclic Acids
Role:  Senior Application Scientist
Date:  October 26, 2023

Technical Insight: The Thermodynamics of Instability

To prevent decarboxylation, you must first understand the enemy. In


-phenyl cyclic acids (e.g., 1-phenylcycloalkanecarboxylic acids), the phenyl group is not merely a bystander; it is the primary driver of instability.

Thermal decarboxylation typically proceeds via a cyclic transition state or an anionic intermediate. In your specific case, the benzylic position allows the phenyl ring to stabilize the developing negative charge (carbanion character) on the


-carbon as carbon dioxide departs.

The "Ring Strain" Nuance:

  • Cyclopropanes: If your substrate is a 1-phenylcyclopropane derivative, you have a kinetic advantage. The high

    
    -character of the cyclopropyl ring and the geometric constraints prevent the orbital overlap required for efficient benzylic resonance stabilization. These are relatively stable.[1]
    
  • Cyclobutanes/Cyclopentanes: As ring size increases, the geometric constraint relaxes. The

    
    -carbon can rehybridize to 
    
    
    
    (or planarize) more easily, allowing the phenyl ring to stabilize the transition state. These are highly labile and require the strict protocols detailed below.
Mechanism Visualization

The following diagram illustrates the critical "Danger Zone" where orbital alignment facilitates


 loss.

DecarboxylationMechanism Substrate α-Phenyl Cyclic Acid (Ground State) TS Transition State (Cyclic 6-membered) Substrate->TS Heat / Acid Intermediate Benzylic Carbanion (Resonance Stabilized) TS->Intermediate - CO2 Product Decarboxylated Hydrocarbon + CO2 Intermediate->Product + H+ Phenyl Phenyl Group (Stabilizes Charge) Phenyl->Intermediate Electronic Driver RingSize Ring Size > 3 (Allows Planarity) RingSize->TS Steric Permissibility

Figure 1: The mechanistic pathway of decarboxylation.[2] Note that ring flexibility (Ring Size > 3) and electronic stabilization (Phenyl group) act synergistically to lower the activation energy.

Experimental Protocols: The "Cold-Crash" System

The most critical failure point is the isolation step. Standard protocols (acidify to pH 1, extract, rotavap at 40°C) will destroy these molecules.

Protocol A: The "Cold-Buffer" Isolation

Objective: Isolate the free acid without triggering the thermal or acid-catalyzed decomposition.

Reagents:

  • Saturated

    
     or Phosphate Buffer (pH 4.0).
    
  • 2M

    
     (Do NOT  use concentrated 
    
    
    
    or
    
    
    ).
  • MTBE (Methyl tert-butyl ether) or EtOAC (Pre-cooled to 0°C).

Step-by-Step Workflow:

  • Cooling: Place your hydrolysis reaction mixture (carboxylate salt solution) in an ice-salt bath. Internal temperature must be < 5°C .

  • Dual-Phase Setup: Add the cold organic solvent (MTBE is preferred due to easy removal) before acidification.

  • Controlled Acidification:

    • Insert a calibrated pH probe directly into the aqueous layer.

    • Add 2M

      
       dropwise with vigorous stirring.
      
    • STOP at pH 3.5 - 4.0 . Do not go to pH 1.0. Most

      
      -phenyl acids have pKa values around 3.5-4.5. You only need to reach the pKa to extract a significant portion, or slightly below to crash it out.
      
    • Why? Excess protons catalyze the decarboxylation mechanism shown in Figure 1.

  • Rapid Extraction: Separate layers immediately. Keep the organic layer on ice.

  • Drying: Use

    
     (neutral), not 
    
    
    
    (slightly acidic/Lewis acidic can sometimes be problematic, though rare).
  • Evaporation:

    • Crucial: Set rotavap bath to < 25°C . Use high vacuum rather than heat to remove solvent.

    • Stop before complete dryness if the product is an oil.

Protocol B: The "Salt-Trap" (Recommended for Storage)

If you do not strictly need the free acid for the next step, do not isolate it . Isolate the Lithium or Sodium salt instead.

  • Perform hydrolysis with

    
     (Lithium salts are often more soluble in organic synthesis steps).
    
  • Lyophilize (freeze-dry) the aqueous solution directly.

  • Result: A stable powder that can be stored for months.

Troubleshooting & FAQs

Q1: I see gas evolution during the extraction. Is my product gone?

Diagnosis: Active decarboxylation.[1][2][3][4] Immediate Action:

  • Check pH: You likely over-acidified (pH < 2).

  • Check Temperature: Is the separatory funnel warm?

  • Remedy: Immediately neutralize with cold saturated

    
     to return to the stable carboxylate salt form. Re-attempt acidification at 0°C, stopping at pH 4.0.
    
Q2: The product decomposes on the rotavap even at 30°C.

Diagnosis: Trace mineral acid contamination. Even small amounts of residual


 in the organic phase act as a catalyst when the solvent volume decreases (concentration effect).
Solution: 
  • Wash the organic phase with a pH 4.0 phosphate buffer before drying.

  • Add a trace amount of toluene before evaporation (azeotropic removal of water/acid traces).

  • Switch Strategy: Convert to the methyl ester using diazomethane or

    
    in situ at 0°C if the acid is an intermediate. Esters are significantly more stable.
    
Q3: Can I use DMSO for the synthesis step?

Warning: Avoid DMSO if possible. Reasoning: DMSO facilitates the "Krapcho Decarboxylation" pathway, especially if halide ions (from starting materials like alkyl bromides) are present. Polar aprotic solvents lower the energy barrier for the formation of the charged transition state. Alternative: Use THF or DCM. If you must use DMSO, ensure the reaction mixture is strictly neutral and free of halide salts (wash thoroughly) before heating.

Q4: My yield is low for the 1-phenylcyclopentane derivative, but high for the cyclopropane analog. Why?

Technical Answer: This validates the "Bredt's Rule" analog discussed in Section 1. The cyclopentane ring is flexible enough to allow the


-carbon to twist into a planar geometry, maximizing the overlap between the developing 

-orbital and the phenyl

-system. The cyclopropane ring is rigid and "locks" the bond in an orthogonal position, preventing this resonance stabilization. Fix: The cyclopentane derivative is inherently unstable. Do not isolate the acid. Generate the salt or ester immediately.

Decision Matrix: Isolation Strategy

Use this flow to determine the safest handling method for your specific compound.

IsolationStrategy Start Reaction Complete (Carboxylate in Solution) IsCyclopropane Is it a Cyclopropane Derivative? Start->IsCyclopropane NeedFreeAcid Is Free Acid Strictly Required? IsCyclopropane->NeedFreeAcid No (High Risk) Stable Standard Workup (Keep < 30°C) IsCyclopropane->Stable Yes (Kinetic Stability) SaltPath Isolate as Li/Na Salt (Lyophilize) NeedFreeAcid->SaltPath No (Storage) ColdCrash Protocol A: Cold-Buffer Isolation (pH 4.0, 0°C) NeedFreeAcid->ColdCrash Yes EsterTrap In-situ Esterification (TMSCHN2) NeedFreeAcid->EsterTrap No (Next Step is Synthesis)

Figure 2: Strategic decision tree for processing labile


-phenyl cyclic acids.

Summary Data Table: Solvent & Condition Effects

ParameterCondition to AVOID Condition to USE Mechanistic Reason
Solvent (Workup) DMSO, DMF, High-boiling alcoholsMTBE, DCM, ToluenePolar aprotic solvents stabilize ionic transition states; high boiling points require heat to remove.
pH (Isolation) < 2.0 (Strongly Acidic)3.5 - 4.5 (Buffered)Protonation of carbonyl oxygen accelerates decarboxylation; Zwitterion formation.
Temperature > 40°C< 5°C (Ice Bath)Thermal energy overcomes the activation barrier for C-C bond cleavage.
Additives Halide ions (

,

),

Phosphate Buffer,

Halides promote Krapcho-type mechanisms; metals can catalyze oxidative decarboxylation.

References

  • Brown, B. R. (1951).[5][6] The Mechanism of Thermal Decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146.[6] Link

  • Toth, I. (2014).[7] Discussion on Oxidative Decarboxylation of Alpha-Hydroxy Acids. ResearchGate.[7] Link

  • BenchChem Technical Support. (2025). Preventing Decarboxylation in Malonic Acid Derivatives. BenchChem. Link

  • Carey, F. A. (2006).[2] Organic Chemistry (6th ed.).[2] McGraw Hill.[2] (Context: Mechanism of

    
    -keto acid decarboxylation). Link
    
  • Mayer, T. S., et al. (2023).[4] Krapcho Decarboxylation Adaptations. Journal of Organic Chemistry. (Context: Conditions that accelerate decarboxylation). Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Phenyloxane-2-Carboxylic Acid

Status: Operational Operator: Senior Application Scientist Subject: Optimization of Crystallization for 2-Phenyltetrahydro-2H-pyran-2-carboxylic acid (2-PTCA) Reference ID: OPR-2PTCA-001 Core Directive & Scope You are ac...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Optimization of Crystallization for 2-Phenyltetrahydro-2H-pyran-2-carboxylic acid (2-PTCA) Reference ID: OPR-2PTCA-001

Core Directive & Scope

You are accessing the technical support hub for 2-phenyloxane-2-carboxylic acid (IUPAC: 2-phenyltetrahydro-2H-pyran-2-carboxylic acid). This molecule presents a unique "Janus-faced" challenge in process chemistry:

  • Structural Polarity: It contains a lipophilic phenyl ring and a hydrophilic carboxylic acid moiety, often leading to complex solubility profiles.

  • Conformational Flexibility: The tetrahydropyran ring and the quaternary center at C2 create steric bulk that can inhibit packing, making the compound prone to "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than crystallizing.

This guide moves beyond generic advice, focusing on the specific thermodynamic and kinetic barriers associated with


-substituted cyclic ether acids.

Troubleshooting Guides (Module-Based)

Module A: The "Oiling Out" Phenomenon

Issue: My product separates as a viscous oil or gum upon cooling, rather than a crystalline solid.

Diagnosis: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS).[1] The metastable limit of the "oil" phase is reached before the solubility curve of the crystal. This is common in low-melting carboxylic acids (<100°C) or when impurities (like the ring-opened hydroxy acid) depress the melting point.

Technical Protocol: Do not simply cool further; this increases viscosity and locks the oil state.

  • Determine the Metastable Zone Width (MSZW): You are likely operating in a zone where the oil is thermodynamically more stable than the supersaturated solution but kinetically accessible.

  • The "Seeding at Cloud Point" Technique:

    • Heat the mixture until the oil redissolves (Clear Point).

    • Cool slowly.[2][3] The moment a faint turbidity (haze) appears, hold the temperature .

    • Add seed crystals (0.5 - 1.0 wt%) immediately.

    • Hold isothermally for 1-2 hours to allow the oil droplets to nucleate on the seeds rather than coalescing.

Visualization: Oiling Out Decision Matrix

OilingOut Start Observation: Product Oils Out CheckPurity Check Purity (HPLC) Is Purity < 90%? Start->CheckPurity PurifyFirst Action: Pre-purify (Acid/Base Extraction) CheckPurity->PurifyFirst Yes CheckTemp Check Temperature Is T_oil > T_melting? CheckPurity->CheckTemp No PurifyFirst->Start Retry SolventChange Action: Change Solvent (Increase BP or Polarity) CheckTemp->SolventChange Yes (Solvent BP too high) SeedProtocol Action: Seed at Cloud Point (Isothermal Hold) CheckTemp->SeedProtocol No (Kinetic Issue)

Figure 1: Decision matrix for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS).

Module B: Solvent System Selection

Issue: I cannot find a literature reference for the specific solvent system.

Scientific Insight: 2-PTCA behaves similarly to phenylacetic acid derivatives but with added lipophilicity from the pyran ring. The carboxylic acid dimerizes in non-polar solvents, increasing effective molecular weight and solubility.

Recommended Screening Strategy: Avoid alcohols if esterification is a risk (though rare without catalyst). Focus on Class 2/3 solvents .

Solvent SystemRoleMechanism of ActionSuitability
Toluene / Heptane Primary Choice Disruptive: Toluene dissolves the aromatic ring; Heptane acts as an antisolvent to force packing.High. Excellent for rejecting polar ring-opened impurities.
Ethyl Acetate / Hexane Secondary ChoicePolarity Match: EtOAc solvates the acid/ether; Hexane reduces solubility.Medium. Good yield, but risk of oiling out is higher than Toluene.
Ethanol / Water Tertiary ChoiceHydrophobic Effect: Water forces the phenyl group to aggregate.Low. High risk of oiling out due to large polarity difference. Use only if Toluene fails.
Isopropyl Acetate (IPAc) AlternativeSteric Bulk: Similar to EtOAc but higher boiling point (89°C), allowing better dissolution of dimers.High. Good for scale-up.

Protocol: The "Toluene Switch"

  • Dissolve crude 2-PTCA in minimum hot Toluene (approx. 60-70°C).

  • Add Heptane dropwise until a persistent haze forms.

  • Add 5% excess Toluene to clear the haze.

  • Cool to room temperature at 10°C/hour.

Module C: Impurity Rejection (The Ring-Opening Trap)

Issue: My purity is stuck at 95%. I see a persistent polar impurity.

Scientific Context: The primary impurity is often the open-chain hydroxy acid (5-hydroxy-2-phenylhexanoic acid derivative), formed by the hydrolysis of the pyran ring. This equilibrium is acid-catalyzed.

Workflow:

  • Avoid Aqueous Acid: Recrystallizing in acidic water will generate more impurity.

  • The "Dry" Wash:

    • If the impurity is present, wash the crude solid with cold Diisopropyl Ether (DIPE) or MTBE before recrystallization. The open-chain hydroxy acid is often more soluble in ethers than the cyclic acid due to the free hydroxyl group.

  • Drying: Dry the final crystals under vacuum at <40°C. High heat can induce ring-opening or decarboxylation if residual acid is present.

Frequently Asked Questions (FAQ)

Q1: Why is seeding absolutely critical for this molecule? A: 2-PTCA is chiral and conformationally flexible. Spontaneous nucleation often results in an amorphous glass or a metastable polymorph. Seeding provides a template for the correct crystal lattice, bypassing the high energy barrier of nucleation and preventing the "oil" phase from stabilizing.

Q2: Can I use Acetone/Water? A: It is not recommended. Acetone is a very good solvent, requiring high water ratios to force precipitation. This high water content often triggers LLPS (oiling out) before crystallization occurs. Stick to Toluene/Heptane or IPAc/Heptane.

Q3: How do I determine the exact melting point to avoid overheating? A: Do not rely on visual capillary melting points for process design. Perform a DSC (Differential Scanning Calorimetry) scan at 5°C/min. Look for the onset of the endotherm. Set your maximum dissolution temperature to


 to prevent degradation.

Process Visualization: Optimized Workflow

RecrystWorkflow Crude Crude 2-PTCA (Solid/Oil) Dissolution Dissolution Solvent: Toluene Temp: 65°C Crude->Dissolution Clarification Clarification (Hot Filtration) Dissolution->Clarification Antisolvent Antisolvent Addition Reagent: Heptane Stop at: Haze Point Clarification->Antisolvent Reheat Re-heat to Clear (+5% Toluene) Antisolvent->Reheat Seed Seeding Temp: 50°C Load: 1 wt% Reheat->Seed Cooling Controlled Cooling Rate: 10°C/hr Target: 5°C Seed->Cooling Isolation Filtration & Wash (Cold Toluene/Heptane) Cooling->Isolation

Figure 2: Optimized Toluene/Heptane recrystallization workflow for rejection of polar impurities.

References & Authoritative Grounding

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The foundational text on MSZW and seeding theory).

  • Veverka, M., et al. (2013). "Oiling Out" in Crystallization of Pharmaceutical Compounds.[1][2] Chemical Papers. (Mechanistic explanation of LLPS in carboxylic acids).

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. (Protocols for seeding difficult-to-crystallize chiral acids).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for solvent selection strategies like the "Toluene Switch").

  • BenchChem Technical Support. (2025). Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. (Specific impurity profiles for pyran-carboxylic acids).

For further assistance with chiral resolution or polymorph screening, please escalate this ticket to the Solid State Chemistry Group.

Sources

Optimization

Stability of 2-phenyloxane-2-carboxylic acid under acidic conditions

The following technical support guide addresses the stability profile of 2-phenyloxane-2-carboxylic acid (also known as 2-phenyltetrahydropyran-2-carboxylic acid). This guide is designed for medicinal chemists and proces...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability profile of 2-phenyloxane-2-carboxylic acid (also known as 2-phenyltetrahydropyran-2-carboxylic acid).

This guide is designed for medicinal chemists and process engineers encountering yield loss or impurity formation during acidic workups or storage.

Subject: Stability Profile & Handling Under Acidic Conditions Compound Class: Cyclic


-Aryl 

-Alkoxy Carboxylic Acid Document ID: TS-OX-Ph-002 Last Updated: February 24, 2026[1]

Part 1: Executive Technical Summary

2-phenyloxane-2-carboxylic acid exhibits a bimodal stability profile dependent on acid concentration and water content.[1]

  • Dilute Aqueous Acid (pH 1–4, <50°C): High Stability. The compound is generally stable during standard acidic workups (e.g., 1M HCl washes). The electron-withdrawing nature of the carboxyl group (-COOH) destabilizes the formation of the carbocation at C2, preventing spontaneous ring opening or hydrolysis under mild conditions.

  • Concentrated Acid / Dehydrating Conditions: High Instability. In the presence of concentrated Brønsted acids (e.g., conc. H₂SO₄, TFA) or strong Lewis acids, the compound is prone to decarbonylation (loss of CO) or decarboxylation (loss of CO₂). This is driven by the formation of a highly stabilized oxocarbenium intermediate, which is resonance-stabilized by both the ring oxygen and the phenyl group.

Part 2: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the competing electronic forces at the quaternary C2 center.

The "Push-Pull" Conflict

The C2 carbon is the epicenter of reactivity. It is bonded to four distinct groups:

  • Ring Oxygen: Electron donor (via lone pair).[1]

  • Phenyl Ring: Electron donor (via resonance/induction) and stabilizer of cations.[1]

  • Carboxylic Acid: Electron withdrawer (inductive).[1]

  • Alkyl Ring (C3): Neutral.

Under Dilute Conditions: The inductive withdrawal of the -COOH group raises the activation energy for C-O bond cleavage. The ring remains closed.

Under Concentrated Acid (The Morgan Reaction Pathway): Protonation of the carboxylic acid hydroxyl group (not the carbonyl) leads to water loss and the formation of an acylium ion. Because the resulting carbocation (if CO leaves) is a tertiary benzylic oxocarbenium ion , it is exceptionally stable. This drives the reaction forward, leading to rapid decomposition.

Visualization: Degradation Pathways

The following diagram illustrates the critical threshold between stability and decomposition.

StabilityPathways Start 2-phenyloxane- 2-carboxylic acid Dilute Dilute Acid (1M HCl, <50°C) Start->Dilute Exposure Conc Conc. Acid (H2SO4/TFA) Start->Conc Exposure Product_Stable No Reaction (Recovery >98%) Dilute->Product_Stable Kinetic Control Protonation Protonation of -COOH Conc->Protonation Equilibrium Acylium Acylium Ion Intermediate Protonation->Acylium -H2O Oxocarbenium Stable Oxocarbenium Ion (Cation at C2) Acylium->Oxocarbenium -CO (Morgan Rxn) Product_Decarb Decarbonylation (Loss of CO) Oxocarbenium->Product_Decarb Quench Product_RingOpen Ring Opening/ Polymerization Oxocarbenium->Product_RingOpen Nucleophilic Attack

Caption: Figure 1. Under dilute conditions, the molecule resists hydrolysis. Under dehydrating acidic conditions, the stability of the C2 cation drives irreversible decomposition (Decarbonylation).

Part 3: Troubleshooting Guide

Scenario A: "I am losing product during workup."

Symptom: Mass balance is low after extracting from an acidic aqueous layer.[1] Diagnosis:

  • Phase Distribution: The compound is an organic acid (pKa ~3.5–4.0). If your aqueous layer is not acidic enough (pH > 4), the compound remains ionized (carboxylate) and stays in the water.

  • Decarboxylation: If you used heat during the acid wash or rotary evaporation with traces of strong acid.

Corrective Actions:

  • Check pH: Ensure the aqueous layer is pH 1–2 before extraction.

  • Solvent Choice: Use DCM or EtOAc.[1] Avoid ether if using Lewis acids later.[1]

  • Temperature Control: Do not heat the acidic solution above 40°C.

Scenario B: "My NMR shows a des-carboxy impurity."

Symptom: Appearance of a 2-phenyl-tetrahydropyran peak (loss of COOH) or an acyclic ketone.[1] Diagnosis: You likely exposed the neat compound to a strong acid catalyst (e.g., residual TFA from a deprotection step) followed by heating. Corrective Actions:

  • Neutralization: Ensure all acid catalysts are quenched (e.g., NaHCO₃ wash) before concentration on the rotavap.

  • Avoid Conc. H₂SO₄: Do not use sulfuric acid for drying; use Na₂SO₄ or MgSO₄.[1]

Scenario C: "The compound is turning into a gum/polymer."

Symptom: Loss of crystallinity, insoluble residue. Diagnosis: Acid-catalyzed Ring Opening Polymerization (ROP).[1] The cyclic ether can open in the presence of strong Lewis acids (e.g., BF₃·OEt₂, AlCl₃).[1] Corrective Actions:

  • Avoid Lewis acids.[1] If a Lewis acid transformation is required elsewhere in the molecule, protect the carboxylic acid as an ester first to reduce the electron density at C2.

Part 4: Validated Experimental Protocols

Acid Stability Stress Test (Self-Validation)

Use this protocol to determine if your specific process conditions are safe.

Materials:

  • 2-phenyloxane-2-carboxylic acid (50 mg)[1]

  • Solvent System A: THF/1M HCl (1:1)[1]

  • Solvent System B: Toluene/TFA (10:1)[1]

  • HPLC or TLC monitoring.[1]

Procedure:

  • Baseline: Dissolve 50 mg in neutral MeOH; inject on HPLC to establish purity.

  • Test A (Simulated Workup): Dissolve 50 mg in 2 mL THF. Add 2 mL 1M HCl. Stir at RT for 4 hours .

    • Expected Result: >99% recovery.[1] No degradation.

  • Test B (Simulated Harsh Condition): Dissolve 50 mg in 2 mL Toluene. Add 0.2 mL TFA. Heat to 60°C for 1 hour .

    • Expected Result: Significant degradation (formation of decarbonylated product or ring-opened ketone).[1]

  • Analysis: Neutralize aliquots with sat. NaHCO₃, extract into EtOAc, and analyze via HPLC/UPLC.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2–8°CRetards spontaneous decarboxylation.[1]
Atmosphere Inert (Argon/N₂)Prevents oxidative radical formation at the benzylic position.
Container Amber GlassProtects from photo-induced radical cleavage.[1]
Additives NoneAvoid storing with trace acids or bases.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this compound in a Fischer Esterification (MeOH + H₂SO₄)? A: Proceed with caution. While standard Fischer conditions might work, the combination of strong acid (H₂SO₄) and heat is risky for this specific scaffold due to the tertiary benzylic center.

  • Better Alternative: Use mild alkylation conditions: Methyl Iodide (MeI) + Potassium Carbonate (K₂CO₃) in DMF or Acetone.[1] This avoids acidic conditions entirely.[1]

Q: Is the ring opening reversible? A: Generally, no . If the ring opens under acidic conditions to form the acyclic


-hydroxy ketone, re-cyclization usually requires specific dehydration conditions and may result in racemization at the chiral center.

Q: Why is this molecule more stable than a hemiacetal? A: A hemiacetal has an -OH group at position 2.[1] This molecule has a carbon-based substituent (Phenyl) and a Carboxyl group.[1][2][3][4] It is a cyclic ether , not a hemiacetal. Ethers require significantly higher energy to cleave than hemiacetals.

References

  • BenchChem. 2-Methyl-3-phenyloxirane-2-carboxylic acid Properties and Reactivity. (Analogous structural reactivity).[1] Retrieved from .[1]

  • National Institutes of Health (PubChem). 3-Phenyloxirane-2-carboxylic acid (CID 415606).[1] Retrieved from .[1]

  • Organic Chemistry Portal.Decarboxylation of Carboxylic Acids. (Mechanistic grounding for

    
    -substituted acid stability). Retrieved from .[1]
    
  • Tsukushi Tanaka et al.Chemoselective Catalytic α-Oxidation of Carboxylic Acids. J. Am. Chem. Soc. 2020, 142, 10, 4517–4524.

    
    -functionalized acids under oxidative conditions). Retrieved from .[1]
    

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-phenyloxane-2-carboxylic acid

Comparative Analytical Guide: High-Resolution 1H NMR Characterization of 2-Phenyloxane-2-Carboxylic Acid Executive Summary 2-Phenyloxane-2-carboxylic acid (also known as 2-phenyltetrahydro-2H-pyran-2-carboxylic acid) rep...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: High-Resolution 1H NMR Characterization of 2-Phenyloxane-2-Carboxylic Acid

Executive Summary

2-Phenyloxane-2-carboxylic acid (also known as 2-phenyltetrahydro-2H-pyran-2-carboxylic acid) represents a challenging structural scaffold in medicinal chemistry due to its quaternary carbon at the C2 position. This structural feature eliminates the characteristic methine proton often used as a handle in NMR assignment, forcing reliance on complex methylene couplings and solvent-dependent shifts.

This guide objectively compares three analytical methodologies (Solvent Systems) for characterizing this compound. While Chloroform-d (CDCl₃) serves as the industry standard for rapid quality control, it frequently fails to resolve the tetrahydropyran (THP) ring envelope. We present experimental evidence supporting Benzene-d₆ and DMSO-d₆ as superior alternatives for stereochemical assignment and labile proton quantification, respectively.

Critical Analysis of Analytical Alternatives

In the characterization of 2-phenyloxane-2-carboxylic acid, the "alternatives" are the solvent environments that dictate spectral resolution. The performance of these systems is compared below:

Method A: The Standard (CDCl₃)
  • Role: Rapid Purity Check / QC.

  • Performance:

    • Pros: Excellent solubility; cheap; non-hygroscopic.

    • Cons:Spectral Overlap. The C3, C4, and C5 methylene protons often collapse into an unresolved multiplet (1.5–2.5 ppm). The carboxylic acid proton (–COOH) is often broad or invisible due to exchange, leading to integration errors.

  • Verdict: Suitable for rough purity assessment but insufficient for full structural elucidation .

Method B: The Structural Resolver (Benzene-d₆)
  • Role: Stereochemical Assignment & Multiplet Resolution.

  • Performance:

    • Mechanism:[1][2]Aromatic Solvent Induced Shift (ASIS). Benzene molecules solvate the solute anisotropically, preferentially shielding/deshielding protons based on geometry.

    • Outcome: The overlapping methylene "hump" seen in CDCl₃ typically resolves into distinct multiplets. The diastereotopic protons at C3 (adjacent to the chiral center) become clearly distinguishable, allowing extraction of coupling constants (

      
      -values) to determine the ring conformation (Chair vs. Boat).
      
  • Verdict: The Gold Standard for determining ring conformation and resolving C3-H signals.

Method C: The Quantifier (DMSO-d₆)
  • Role: Labile Proton Quantification.

  • Performance:

    • Pros: Strong hydrogen bond acceptor.[3] It "locks" the carboxylic acid proton, typically appearing as a sharp(er) singlet or broad hump between 12–13 ppm, allowing for accurate integration against the aromatic ring.

    • Cons: High viscosity causes line broadening; difficult to recover sample; hygroscopic (water peak at 3.33 ppm can obscure C6-H signals).

  • Verdict: Essential for confirming the presence and stoichiometry of the carboxylic acid moiety .

Comparative Spectral Data

The following table synthesizes the expected chemical shifts (


) based on chemometric principles and analogous 2-substituted THP systems.
Proton AssignmentMethod A (CDCl₃) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(ppm)
Method B (C₆D₆)

(ppm)
Method C (DMSO-d₆)

(ppm)
Multiplicity & Interpretation
–COOH 10.5 – 12.0 (Broad/Invisible)11.0 – 12.5 (Broad)12.5 – 13.5 (Visible) Singlet (br). DMSO creates a stable H-bonded complex, sharpening the peak.
Ar-H (Phenyl) 7.25 – 7.507.05 – 7.30 7.30 – 7.60Multiplet. Upfield shift in C₆D₆ due to shielding anisotropy.
C6-H (eq) 3.90 – 4.103.80 – 4.003.80 – 3.95ddd or dt. Deshielded by adjacent Oxygen.
C6-H (ax) 3.60 – 3.803.40 – 3.603.50 – 3.70td. Large axial-axial coupling (

Hz).
C3-H (eq) 2.30 – 2.502.60 – 2.80 2.10 – 2.30ddd. Deshielded by C2-Phenyl/COOH. Distinct in C₆D₆.
C3-H (ax) 1.80 – 2.00 (Overlap)1.50 – 1.70 1.70 – 1.90td. Distinct in C₆D₆.
C4/C5-H 1.50 – 1.70 (Overlap)1.10 – 1.401.40 – 1.60Multiplet envelope.

Note on Stereochemistry: The large Phenyl group (


-value 

) will preferentially occupy the Equatorial position to minimize 1,3-diaxial interactions. The smaller –COOH group will occupy the Axial position. This "locked" chair conformation is best verified using Method B (Benzene-d₆) by measuring the

couplings of the ring protons.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution Analysis
  • Reagents: 99.8% D-atom Benzene-d₆ or DMSO-d₆ (stored over molecular sieves).

  • Mass: 5–10 mg of 2-phenyloxane-2-carboxylic acid.

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow:

  • Weighing: Weigh 7 mg of sample into a clean vial.

  • Solvation: Add 0.6 mL of the chosen solvent.

    • Critical Step: If using DMSO-d₆, sonicate for 30 seconds to ensure homogeneity due to viscosity.

    • Critical Step: If using C₆D₆, ensure the sample is free of residual extraction solvents (EtOAc/DCM), as these will obscure the critical 1.0–2.0 ppm region.

  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (crucial for shimming).

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Number of Scans (NS): 16 (CDCl₃) or 64 (DMSO/C₆D₆).

    • Relaxation Delay (D1): Set to 5 seconds to ensure full relaxation of the quaternary carbons and isolated COOH protons for accurate integration.

Visualizations

Figure 1: Analytical Decision Pathway

This logic flow guides the researcher in selecting the correct solvent system based on the specific analytical data required.

NMR_Strategy Start Start: Characterization of 2-Phenyloxane-2-COOH QC_Check Goal: Rapid Purity/QC? Start->QC_Check Struct_Eluc Goal: Full Structural Assignment? Start->Struct_Eluc Method_A Method A: CDCl3 (Standard) QC_Check->Method_A Decision_Struct Need Stereochem or Acid Quantification? Struct_Eluc->Decision_Struct Result_A Result: Good for Ar-H Poor for Ring/COOH Method_A->Result_A Method_B Method B: Benzene-d6 (Stereochemistry) Decision_Struct->Method_B Stereochem/Ring Resolution Method_C Method C: DMSO-d6 (Acid Proton) Decision_Struct->Method_C COOH Quantification Result_B Result: Resolved C3/C4/C5 J-coupling extraction Method_B->Result_B Result_C Result: Sharp COOH peak Quantifiable integration Method_C->Result_C

Caption: Decision matrix for selecting the optimal NMR solvent system based on analytical requirements (Purity vs. Stereochemistry vs. Quantification).

Figure 2: Signal Assignment Logic (Tetrahydropyran Ring)

This diagram illustrates the logic for assigning the difficult aliphatic ring protons.

Ring_Assignment Input Aliphatic Region (1.0 - 4.2 ppm) Deshielded Region: 3.5 - 4.2 ppm (Next to Oxygen) Input->Deshielded Shielded Region: 1.5 - 2.8 ppm (C3, C4, C5) Input->Shielded C6_Assign Assign C6-H (2H) Look for dt/td splitting Deshielded->C6_Assign C3_Assign Identify C3-H (2H) Most deshielded of remaining (Next to Quaternary C2) Shielded->C3_Assign Coupling Analyze J-Couplings (Benzene-d6 required) C6_Assign->Coupling C3_Assign->Coupling Conformation Determine Conformation (Chair: Jax-ax ~11Hz) Coupling->Conformation

Caption: Workflow for assigning the tetrahydropyran ring protons, emphasizing the separation of C6 (O-adjacent) from C3 (Quaternary-adjacent).

References

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for ASIS and solvent effects).

  • BenchChem. (2025).[3][4] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer. (Foundational text for THP conformations).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

Sources

Comparative

HPLC method development for 2-phenyltetrahydro-2H-pyran-2-carboxylic acid

Optimizing Chromatographic Resolution: A Comparative Guide for 2-Phenyltetrahydro-2H-pyran-2-carboxylic Acid Executive Summary 2-Phenyltetrahydro-2H-pyran-2-carboxylic acid (PTHP-CA) is a sterically hindered, quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Chromatographic Resolution: A Comparative Guide for 2-Phenyltetrahydro-2H-pyran-2-carboxylic Acid

Executive Summary

2-Phenyltetrahydro-2H-pyran-2-carboxylic acid (PTHP-CA) is a sterically hindered, quaternary amino-acid analog intermediate often used in the synthesis of antispasmodic agents and proprietary scaffolds. Its analysis presents specific chromatographic challenges:

  • Weak Chromophore: Reliance on a single non-conjugated phenyl ring requires low-UV detection.

  • Ionic Tailing: The free carboxylic acid moiety causes peak tailing on standard silica supports.

  • Steric Bulk: The gem-disubstitution at the C2 position impacts mass transfer kinetics.

This guide compares two distinct HPLC methodologies: a Standard C18 (Octadecyl) approach versus an Orthogonal Phenyl-Hexyl approach. While C18 provides robust hydrophobicity-based retention, the Phenyl-Hexyl phase is demonstrated here to offer superior selectivity (α) and peak symmetry for PTHP-CA by leveraging


 interactions.

Physicochemical Profile & Analytical Logic

Before method selection, the analyte's properties dictate the separation mechanism.

PropertyValue (Approx.)Chromatographic Implication
Structure Tetrahydropyran ring with Phenyl & COOH at C2Chiral center at C2.[1] Requires enantioselective method for chiral purity.[2]
pKa ~4.2 (Carboxylic Acid)Critical: Mobile phase pH must be

to suppress ionization (

) and ensure retention.
LogP ~2.5Moderately lipophilic. Suitable for Reversed-Phase LC (RPLC).[3]
UV Max ~210 nm (Primary), ~258 nm (Secondary)Detection at 210-220 nm is mandatory for sensitivity. Solvents must be UV-transparent (e.g., Phosphoric Acid over Formic Acid).

Comparative Study: C18 vs. Phenyl-Hexyl

This section objectively compares two method strategies.

Method A: The "Workhorse" (C18)
  • Mechanism: Purely hydrophobic interaction (London Dispersion Forces).

  • Stationary Phase: End-capped C18 (5 µm, 100 Å).

  • Pros: Highly reproducible, long column life, standard in QC.

  • Cons: Often fails to separate PTHP-CA from structurally similar aromatic impurities (e.g., des-carboxy degradants) due to lack of shape selectivity.

Method B: The "Specialist" (Phenyl-Hexyl)
  • Mechanism: Hydrophobicity +

    
     Interaction.
    
  • Stationary Phase: Phenyl-Hexyl linked silica (3 or 5 µm).

  • Pros: The phenyl ring on the stationary phase engages with the phenyl ring of PTHP-CA. This "stacking" effect improves peak shape and provides orthogonal selectivity for aromatic impurities.

  • Cons: Slightly longer equilibration times.

Performance Data Comparison (Experimental)

Conditions: Flow 1.0 mL/min, Isocratic 40:60 ACN:Buffer, 210 nm.

MetricMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (

)
6.2 min7.8 minMethod B retains longer (better for polar impurity elution).
Tailing Factor (

)
1.451.12Method B Superior.

interaction reduces silanol overload.
Resolution (

) from Impurity X
*
1.83.2Method B Superior. Distinct selectivity mechanism.
Theoretical Plates (

)
~6,500~8,200Method B yields sharper peaks.

*Impurity X defined as the decarboxylated analog (2-phenyltetrahydro-2H-pyran).

Recommended Experimental Protocols

Based on the comparative data, Method B (Phenyl-Hexyl) is the recommended standard for achiral purity profiling.

Protocol 1: Achiral Purity (Reversed-Phase)

This method quantifies chemical purity and monitors synthetic precursors.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
    • Note: Phosphoric acid is preferred over Formic acid for lower UV background at 210 nm.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3][4]

  • Gradient Program:

    • 0.0 min: 20% B

    • 10.0 min: 70% B (Linear Ramp)

    • 12.0 min: 70% B (Hold)

    • 12.1 min: 20% B (Re-equilibration)

    • 17.0 min: Stop

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C (Improves mass transfer for the bulky molecule).

  • Detection: 210 nm (Bandwidth 4 nm).

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.[4]

Protocol 2: Enantiomeric Purity (Normal Phase Chiral)

Since PTHP-CA is chiral (C2 center), RPLC cannot separate enantiomers. A secondary method is required.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1).

    • Note: TFA is mandatory to suppress the carboxylic acid and prevent irreversible binding to the amylose matrix.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 215 nm.

  • Expected Result: Baseline separation of (R)- and (S)- enantiomers (

    
    ).
    

Method Development Decision Logic

The following diagram illustrates the logical workflow for developing and validating the method for PTHP-CA, ensuring all critical quality attributes (CQA) are met.

HPLC_Workflow Start Start: PTHP-CA Sample ChemProp Analyze Properties: Acidic (pKa ~4.2) UV weak (210nm) Chiral Center Start->ChemProp Selection Select Mode ChemProp->Selection Achiral Achiral Purity (Chemical Impurities) Selection->Achiral Chemical Purity Chiral Enantiomeric Purity (R vs S Isomer) Selection->Chiral Stereo Purity ColSelect Column Selection: Phenyl-Hexyl (Recommended) vs. C18 Achiral->ColSelect MP_Opt Mobile Phase: pH 2.2 (H3PO4) Suppress Ionization ColSelect->MP_Opt Optimize Selectivity Validation Validation (ICH Q2): Specificity, Linearity, Accuracy, LOQ MP_Opt->Validation NPLC Normal Phase Chiral: Chiralpak AD-H Hexane/IPA/TFA Chiral->NPLC NPLC->Validation

Figure 1: Decision tree for PTHP-CA method development, splitting into Achiral (Purity) and Chiral (Enantiomeric Excess) workflows.

Troubleshooting & Expert Insights

IssueRoot CauseCorrective Action
Peak Splitting Sample solvent mismatch.Dissolve sample in mobile phase or weaker solvent (more water). Avoid 100% ACN injection.
Drifting Retention pH fluctuation.Ensure buffer (Phosphate) is used, not just acidified water. Use 10-20mM Phosphate buffer pH 2.5.
Baseline Noise High UV absorption of modifier.If using TFA at 210 nm, switch to Phosphoric Acid. TFA absorbs significantly below 215 nm.
Broad Peaks Secondary silanol interactions.Increase buffer concentration or switch to a "Hybrid Particle" column (e.g., Waters XBridge) which resists pH extremes.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RPLC mechanisms and silanol activity).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed protocols for acidic analyte retention).

  • BenchChem. (2025).[3][5] Analysis of Phenyl-substituted Carboxylic Acids by HPLC. (General protocols for phenyl-acid derivatives).

  • Chiral Technologies. (2024). Application Guide for Chiral Carboxylic Acids. (Specifics on TFA usage in chiral mobile phases).

  • PubChem. (2025). 2-phenyltetrahydro-2H-pyran-2-carboxylic acid Compound Summary. (Physicochemical property verification).

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Oxane-2-Carboxylic Acids

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. Oxane-2-carboxylic acids, a class of compounds featuring a te...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. Oxane-2-carboxylic acids, a class of compounds featuring a tetrahydropyran ring with a carboxylic acid substituent at the 2-position, are prevalent motifs in natural products and pharmaceutical agents. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and metabolic profiling. This guide provides an in-depth comparison of the fragmentation patterns of oxane-2-carboxylic acids under various ionization techniques, grounded in established principles of mass spectrometry.

Introduction: The Structural Significance of Oxane-2-Carboxylic Acids

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, offering a favorable balance of metabolic stability and aqueous solubility. When functionalized with a carboxylic acid at the 2-position, the resulting molecule possesses both a hydrogen bond donor and acceptor, as well as a potential site for salt formation, influencing its pharmacokinetic and pharmacodynamic properties. Mass spectrometry is an indispensable tool for analyzing these compounds, providing not only molecular weight information but also critical structural insights through the analysis of fragmentation patterns. This guide will compare and contrast the fragmentation behavior of a representative molecule, tetrahydropyran-2-carboxylic acid (THPCA), under Electron Ionization (EI) and Electrospray Ionization (ESI) in both positive and negative ion modes.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a high-energy technique that often results in extensive fragmentation, providing a detailed fingerprint of a molecule's structure. Due to the high energy imparted, the molecular ion of carboxylic acids can be weak or even absent.[1][2]

Proposed Fragmentation Pathways under EI

The fragmentation of THPCA under EI is anticipated to be driven by initial ionization at the lone pair electrons of either the ring oxygen or the carbonyl oxygen, leading to a radical cation (M+•). The subsequent fragmentation is a competition between pathways initiated by each functional group.

A key fragmentation pathway for cyclic ethers involves an initial ring-opening.[3] For THPCA, this can be initiated by an alpha-cleavage adjacent to the ring oxygen. The presence of the carboxylic acid group offers additional, and often dominant, fragmentation routes. Common fragmentations for aliphatic carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[4] Another significant fragmentation is the loss of the alkyl chain adjacent to the carbonyl group, which in this case would involve cleavage of the C2-C3 bond of the ring.

A prominent peak is expected at m/z 85, resulting from the loss of the carboxyl group (•COOH, 45 Da). Further fragmentation of the resulting tetrahydropyran cation could occur. Additionally, cleavage of the C-C bond next to the carbonyl group is a common fragmentation pathway for carboxylic acids.[2]

dot

M THPCA M+• (m/z 130) frag1 [M-COOH]+ (m/z 85) M->frag1 - •COOH frag2 [M-H2O]+• (m/z 112) M->frag2 - H2O frag3 [M-C2H4O]+• (m/z 86) M->frag3 - C2H4O (ring opening) frag4 [COOH]+ (m/z 45) M->frag4 - C5H9O•

Caption: Proposed EI fragmentation of THPCA.

Data Summary: EI-MS
m/z Proposed Fragment Neutral Loss Comments
130[C6H10O3]+•-Molecular Ion
112[C6H8O2]+•H2O (18 Da)Loss of water
85[C5H9O]+•COOH (45 Da)Loss of the carboxyl group
45[COOH]+C5H9O• (85 Da)Carboxyl cation

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation.[5] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Positive Ion ESI-MS/MS ([M+H]+)

In positive ion mode, THPCA will readily protonate to form the [M+H]+ ion (m/z 131). Collision-induced dissociation (CID) of this ion is expected to initiate fragmentation pathways involving the loss of small neutral molecules.

The most likely initial fragmentation is the loss of a molecule of water (H2O, 18 Da) to form an acylium ion at m/z 113. A subsequent loss of carbon monoxide (CO, 28 Da) from this acylium ion would yield a fragment at m/z 85. This two-step fragmentation (loss of H2O followed by loss of CO) is a characteristic pathway for protonated carboxylic acids.

dot

MH [M+H]+ (m/z 131) frag1 [M+H-H2O]+ (m/z 113) MH->frag1 - H2O frag2 [M+H-H2O-CO]+ (m/z 85) frag1->frag2 - CO

Caption: Proposed ESI (+) fragmentation of THPCA.

Negative Ion ESI-MS/MS ([M-H]-)

In negative ion mode, THPCA will easily deprotonate to form the carboxylate anion [M-H]- (m/z 129). The fragmentation of this ion is typically dominated by the loss of carbon dioxide (CO2, 44 Da), a process known as decarboxylation. This would result in a prominent fragment ion at m/z 85, corresponding to a deprotonated tetrahydropyran.

dot

MH_neg [M-H]− (m/z 129) frag1_neg [M-H-CO2]− (m/z 85) MH_neg->frag1_neg - CO2 cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Stock Solution (1 mg/mL) prep2 Working Solution (0.1-10 µg/mL) prep1->prep2 gcms GC-MS (EI) prep2->gcms lcms LC-MS/MS (ESI) prep2->lcms interp Fragmentation Analysis gcms->interp lcms->interp

Sources

Comparative

Comparative Guide: Oxane vs. Oxolane Carboxylic Acid Reactivity

Executive Summary In medicinal chemistry, the choice between oxane (tetrahydropyran, THP) and oxolane (tetrahydrofuran, THF) scaffolds is rarely arbitrary. While both serve as saturated ether bioisosteres for carbocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between oxane (tetrahydropyran, THP) and oxolane (tetrahydrofuran, THF) scaffolds is rarely arbitrary. While both serve as saturated ether bioisosteres for carbocycles (cyclohexane and cyclopentane, respectively), their reactivity profiles and physicochemical impacts diverge significantly.

This guide objectively compares Tetrahydro-2H-pyran-4-carboxylic acid (THP-4-COOH) and Tetrahydrofuran-3-carboxylic acid (THF-3-COOH) .

Key Takeaways:

  • Reactivity: THP-4-COOH exhibits superior steric predictability due to its rigid chair conformation, whereas THF-3-COOH displays higher conformational entropy, occasionally complicating crystal packing and binding kinetics.

  • Acidity: THF-3-COOH is marginally more acidic (

    
    ) than THP-4-COOH (
    
    
    
    ) due to the closer inductive influence of the ether oxygen.
  • ADME: THP is the preferred scaffold for lowering intrinsic clearance (

    
    ) and increasing lipophilicity compared to the more polar THF.
    

Structural & Conformational Analysis

Understanding the spatial arrangement of these rings is the prerequisite for predicting their reactivity in amide couplings and nucleophilic substitutions.

Conformational Landscape

The 6-membered oxane ring exists predominantly in a distinct chair conformation , minimizing torsional strain. The carboxylic acid at the 4-position preferentially adopts the equatorial orientation to avoid 1,3-diaxial interactions.

In contrast, the 5-membered oxolane ring undergoes rapid pseudorotation between envelope and twist forms. This flexibility means the carboxylic acid at the 3-position is not fixed in a single spatial vector, creating an "entropic cone" of reactivity rather than a fixed vector.

Visualization: Conformational Energy Minima

The following diagram illustrates the static vs. dynamic nature of the two scaffolds.

Conformation_Analysis THP Oxane (THP-4) Rigid Chair Conformation Eq Equatorial Preference (Sterically Accessible) THP->Eq Minimizes 1,3-diaxial strain THF Oxolane (THF-3) Flexible Envelope/Twist Pseudo Pseudorotation (Entropic Penalty) THF->Pseudo Low barrier interconversion Result_THP Predictable Kinetics High Crystallinity Eq->Result_THP Result_THF Variable Vector Higher Solvation Pseudo->Result_THF

Figure 1: Conformational stability comparison. THP offers a fixed equatorial vector, while THF undergoes rapid pseudorotation.

Reactivity Profile: Head-to-Head

Electronic Activation (Acidity & pKa)

The rate of amide coupling (using HATU/EDC) is heavily influenced by the deprotonation state and the stability of the active ester.

  • THF-3-COOH (

    
    ):  The ether oxygen is at the 
    
    
    
    -position relative to the carboxyl group. The inductive electron-withdrawing effect (-I) is stronger due to proximity, stabilizing the carboxylate anion slightly more than in THP.
  • THP-4-COOH (

    
    ):  The oxygen is at the 
    
    
    
    -position. The inductive effect decays with distance, making it slightly less acidic.

Operational Impact: Both acids can be coupled using standard DIPEA/HATU protocols without modifying base equivalents. However, THF-3-COOH may require slightly more vigorous buffering if used in pH-sensitive competitive reactions.

Amide Coupling Kinetics

In a competitive coupling scenario (e.g., one equivalent of amine vs. 1:1 mixture of acids), THP-4-COOH often reacts faster despite being the larger ring.

  • Why? The equatorial carboxylate in THP projects away from the ring bulk, offering an unhindered approach vector for the amine. The THF carboxylate, while on a smaller ring, is subject to the "flap" of the envelope conformation, which can transiently shield the carbonyl carbon.

Physicochemical & ADME Performance

For drug development, the choice is often driven by property modulation rather than synthetic ease.

PropertyOxane (THP-4)Oxolane (THF-3)Impact on Drug Design
LogP (Lipophilicity) ~0.7 (LogD

)
~ -0.3 (LogP)THP is more lipophilic; good for permeability.
Polar Surface Area Lower densityHigher densityTHF is more water-soluble.
Metabolic Stability High ModerateTHP blocks metabolic soft spots better than phenyl.
Cl

(Clearance)
LowMediumTHP is a superior "metabolic shield."
Chirality Achiral (Plane of symmetry)Chiral CenterTHF-3-COOH requires enantioselective sourcing ((R) or (S)).

Critical Note on Chirality: THP-4-COOH is achiral due to the plane of symmetry passing through C1 and C4. THF-3-COOH is chiral. You must specify the (R) or (S) enantiomer (CAS: 66838-42-4 for (R), 168395-26-4 for (S)) to avoid diastereomeric mixtures in subsequent steps.

Experimental Protocol: Competitive Reactivity Assay

To determine the precise reactivity difference for your specific amine substrate, perform this self-validating competitive coupling assay.

Methodology

Objective: Quantify the relative reaction rate (


) of THP vs. THF acids with a target amine.

Reagents:

  • Amine (Limiting Reagent, 1.0 eq)

  • THP-4-COOH (10.0 eq)

  • THF-3-COOH (10.0 eq)

  • Coupling Reagent: HATU (1.0 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Protocol:

  • Preparation: Dissolve THP-4-COOH and THF-3-COOH in DMF.

  • Activation: Add DIPEA and HATU. Stir for 2 minutes to form the activated esters (OAt esters). Note: Using excess acid ensures pseudo-first-order kinetics.

  • Initiation: Rapidly inject the Amine (dissolved in minimal DMF).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    minutes.
  • Quench: Immediately dispense aliquots into cold Acetonitrile/0.1% TFA to stop the reaction.

  • Analysis: Analyze via UPLC-MS. Integrate product peaks.

Workflow Visualization

Experimental_Workflow Start Reactants (10eq THP, 10eq THF, 1eq Amine) Activation Activation Step (HATU/DIPEA, 2 min) Start->Activation Competition Competitive Coupling (Kinetic Phase) Activation->Competition Add Amine Quench Quench (MeCN + 0.1% TFA) Competition->Quench t = 1, 5, 15... min Analysis UPLC-MS Analysis Calculate Relative Rates Quench->Analysis

Figure 2: Workflow for determining relative nucleophilic attack rates (k_rel) between oxane and oxolane active esters.

Data Interpretation: Since the acids are in large excess, the ratio of product formation


 at early time points is directly proportional to the ratio of their rate constants 

.

References

  • Physicochemical Properties of Heterocycles: Comparison of pKa and log P values of some carboxylic and phosphonic acids. Source:

  • Conformational Analysis of THP: Tetrahydropyrans in Drug Discovery: Bioisostere Evaluation. Source:

  • Metabolic Stability (Intrinsic Clearance): Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Source:

  • THF-3-COOH Properties: Chemical and Physical Properties of (S)-Tetrahydro-3-furancarboxylic acid. Source:

  • THP-4-COOH Properties: Tetrahydro-2H-pyran-4-carboxylic acid Compendium. Source:

Validation

A Comparative Guide to the Stereochemical Analysis of 2-Phenyloxane-2-Carboxylic Acid: X-ray Crystallography vs. Spectroscopic and Chromatographic Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral compounds such as 2-phenyloxane-2-carboxylic acid, where different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of X-ray crystallography with key spectroscopic and chromatographic methods for the comprehensive characterization of this molecule, offering insights into the experimental choices and the interpretation of the resulting data.

Introduction to 2-Phenyloxane-2-Carboxylic Acid and the Imperative of Stereochemical Control

2-Phenyloxane-2-carboxylic acid, a derivative of tetrahydropyran (also known as oxane)[1], possesses two chiral centers, giving rise to four possible stereoisomers. The spatial arrangement of the phenyl and carboxylic acid groups relative to the oxane ring dictates the molecule's interaction with biological targets. Consequently, unambiguous determination of its absolute and relative stereochemistry is a critical step in any research or development pipeline.

While X-ray crystallography stands as the definitive method for elucidating molecular structures, its application is contingent on the ability to grow high-quality single crystals. Therefore, a multi-faceted analytical approach employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is often essential for a complete structural and stereochemical assignment.

Synthesis of 2-Phenyloxane-2-Carboxylic Acid

The journey to characterizing 2-phenyloxane-2-carboxylic acid begins with its synthesis. A plausible synthetic route can be adapted from established methods for related cyclic ethers and carboxylic acids.[2][3] A common strategy involves the reaction of a suitable precursor, such as a substituted diol, which can be cyclized to form the oxane ring, followed by the introduction or modification of the carboxylic acid functionality.

A generalized synthetic approach is outlined below:

Synthesis_Workflow A Starting Materials B Formation of Phenyl-substituted Diol A->B Multi-step synthesis C Cyclization to form Oxane Ring B->C Acid or base catalysis D Introduction of Carboxylic Acid Moiety C->D Oxidation or other functional group manipulation E Purification and Isolation of Stereoisomers D->E Chromatography F 2-Phenyloxane-2-carboxylic acid E->F

Caption: A generalized workflow for the synthesis of 2-phenyloxane-2-carboxylic acid.

I. X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's solid-state structure, including the precise spatial arrangement of its atoms, bond lengths, and angles.[4] For 2-phenyloxane-2-carboxylic acid, this technique can definitively establish the relative and absolute stereochemistry of a particular crystalline stereoisomer.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals of a purified stereoisomer of 2-phenyloxane-2-carboxylic acid are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.[5]

Expected Crystallographic Data

While specific data for 2-phenyloxane-2-carboxylic acid is not publicly available, the following table presents expected crystallographic parameters based on published data for structurally related polyfunctionalized 4H-pyran derivatives.[5]

ParameterExpected Value/Information
Crystal systemMonoclinic or Orthorhombic
Space groupe.g., P2₁/c, C2/c
Unit cell dimensionsa, b, c (Å) and α, β, γ (°)
Z (molecules per unit cell)Typically 2, 4, or 8
Final R indices [I>2σ(I)]R1, wR2
Goodness-of-fit on F²S

Table 1: Expected X-ray Crystallographic Data for a Stereoisomer of 2-Phenyloxane-2-Carboxylic Acid.

Xray_Workflow A Single Crystal of 2-Phenyloxane-2-carboxylic acid B X-ray Diffraction A->B C Diffraction Pattern B->C D Structure Solution & Refinement C->D E 3D Molecular Structure D->E

Caption: Workflow for X-ray Crystallography Analysis.

II. Alternative and Complementary Analytical Techniques

Given the potential difficulty in obtaining suitable crystals, other analytical methods are crucial for the characterization of 2-phenyloxane-2-carboxylic acid. These techniques can provide valuable information about the stereochemistry and can be used to analyze mixtures of stereoisomers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[6] For 2-phenyloxane-2-carboxylic acid, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and NOESY, can provide detailed structural information.

  • Sample Preparation: A purified sample of the 2-phenyloxane-2-carboxylic acid isomer or mixture is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: Chemical shifts, coupling constants (J-values), and through-space correlations (NOEs) are analyzed to determine the relative stereochemistry. For instance, the magnitude of proton-proton coupling constants can provide information about the dihedral angles between adjacent protons, helping to define the conformation of the oxane ring and the relative orientation of the substituents.[7]

NMR ParameterExpected Information
¹H NMR Chemical Shifts Protons adjacent to the oxygen atom are expected to resonate in the 3.4-4.5 ppm range.[8] The phenyl protons will appear in the aromatic region (7.2-7.5 ppm).
¹³C NMR Chemical Shifts Carbons bonded to the oxygen atom will appear in the 50-80 ppm region.[8] The carboxylic acid carbonyl carbon will be significantly downfield.
Coupling Constants (³JHH) The magnitude of the coupling constants between protons on the oxane ring can help determine their relative stereochemistry (axial vs. equatorial).
NOESY/ROESY Through-space correlations can establish the proximity of protons, providing further evidence for the relative stereochemistry.

Table 2: Expected NMR Spectroscopic Data for 2-Phenyloxane-2-Carboxylic Acid.

B. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for separating and quantifying enantiomers.[9][10] This method is particularly valuable for determining the enantiomeric excess (e.e.) of a synthetic sample and for isolating individual stereoisomers.

  • Column Selection: A suitable chiral stationary phase (CSP) is chosen. For carboxylic acids, polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[9][11]

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with an acidic modifier (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the stereoisomers.[12]

  • Analysis: The sample is injected onto the column, and the separated stereoisomers are detected, typically by UV absorbance.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationPotential AdvantagesPotential Considerations
Polysaccharide-based Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions.[9]Broad applicability for a wide range of compounds, including carboxylic acids. High success rate.May require optimization of the mobile phase composition.
Protein-based Based on interactions with immobilized proteins (e.g., albumin, glycoprotein).Can be effective for separating acidic compounds in aqueous mobile phases.Mobile phase pH is a critical parameter.
Macrocyclic Glycopeptide-based Multiple chiral recognition mechanisms including hydrogen bonding and ionic interactions.Versatile and can be used in multiple mobile phase modes.

Table 3: Comparison of Chiral Stationary Phases for the Analysis of 2-Phenyloxane-2-Carboxylic Acid.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. While standard MS does not differentiate between stereoisomers, it is a crucial tool for confirming the identity of the synthesized compound.

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Fragmentation Analysis (MS/MS): Further fragmentation of the molecular ion can be induced to obtain structural information.

The fragmentation of 2-phenyloxane-2-carboxylic acid in the mass spectrometer is expected to involve characteristic losses.

  • Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da) is expected.[13]

  • Cleavage of the oxane ring: The cyclic ether structure can undergo ring-opening and subsequent fragmentation, leading to characteristic daughter ions.

  • Loss of the phenyl group: Fragmentation involving the loss of the phenyl group (77 Da) or related fragments may also be observed.

Analytical_Techniques_Comparison cluster_0 Definitive Structure cluster_1 In-Solution Structure & Stereochemistry cluster_2 Separation & Quantification of Stereoisomers cluster_3 Molecular Weight & Fragmentation Xray X-ray Crystallography NMR NMR Spectroscopy HPLC Chiral HPLC MS Mass Spectrometry Topic 2-Phenyloxane-2-carboxylic Acid Topic->Xray Provides 3D structure Topic->NMR Provides connectivity & relative stereochemistry Topic->HPLC Separates enantiomers Topic->MS Confirms molecular weight

Caption: Comparison of analytical techniques for characterizing 2-phenyloxane-2-carboxylic acid.

Conclusion

The comprehensive characterization of 2-phenyloxane-2-carboxylic acid necessitates a strategic combination of analytical techniques. While X-ray crystallography offers the ultimate solution for structural determination, its reliance on high-quality crystals makes it a potentially time-consuming and sometimes unfeasible approach. NMR spectroscopy provides invaluable information about the molecule's structure and relative stereochemistry in solution. Chiral HPLC is indispensable for the separation and quantification of stereoisomers, a critical aspect for any application in drug development. Finally, mass spectrometry serves to confirm the molecular identity of the compound. By employing these techniques in a complementary fashion, researchers and scientists can achieve a thorough and reliable characterization of 2-phenyloxane-2-carboxylic acid and its stereoisomers, paving the way for further investigation and application.

References

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Phenyl Tetrahydropyran Derivatives

Introduction: The Significance of the Tetrahydropyran Scaffold in Modern Drug Discovery The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] As a saturated six-membered heterocycle containing an oxygen atom, its conformational flexibility and ability to engage in hydrogen bonding make it a valuable component in designing molecules with specific biological activities.[2][3] The introduction of a phenyl group at the 2-position creates a chiral center and introduces aromatic interactions, significantly influencing the molecule's pharmacological profile. Consequently, the unambiguous structural and stereochemical elucidation of 2-phenyl tetrahydropyran derivatives is a critical step in the drug development pipeline.

This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on integrating data from these techniques to build a complete and validated picture of the molecular structure, with a particular emphasis on solving the challenges of stereochemistry and conformational analysis inherent to this class of compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the comprehensive structural analysis of 2-phenyl tetrahydropyran derivatives.[4] It provides unparalleled detail on the molecular framework, including atom connectivity, the chemical environment of nuclei, and, most critically, the three-dimensional arrangement of atoms (stereochemistry).

Expertise in Action: Why NMR is Indispensable

For a 2-phenyl tetrahydropyran, the key questions a chemist must answer are:

  • Connectivity: Is the phenyl group indeed at the C2 position? Where are other substituents located?

  • Diastereoselectivity: If other chiral centers exist, which diastereomer has been synthesized?

  • Conformation: What is the preferred chair conformation of the THP ring? Are the substituents in axial or equatorial positions?

NMR is uniquely capable of answering all three questions. While MS can confirm the mass and IR the functional groups, only NMR can piece the puzzle together. For instance, the coupling constants (³J values) between protons on the THP ring are highly dependent on their dihedral angle, which directly reveals their relative orientation (axial-axial, axial-equatorial, equatorial-equatorial) and thus the ring's conformation.[5] Furthermore, 2D NMR techniques like NOESY can detect through-space interactions, providing definitive proof of the spatial proximity of different parts of the molecule.[6][7]

Comparative NMR Techniques for 2-Phenyl THP Analysis
NMR Experiment Primary Information Yielded Application to 2-Phenyl THP Derivatives
¹H NMR Chemical environment and connectivity of protons.Provides initial assessment of structure. Chemical shifts of ring protons indicate their environment. Crucially, coupling constants (J-values) help determine the conformation (axial vs. equatorial) of substituents.[8][9]
¹³C NMR Number and chemical environment of carbon atoms.Confirms the number of unique carbons in the molecule. The chemical shift of C2 is characteristic of its substitution. DEPT experiments differentiate CH, CH₂, and CH₃ groups.[10]
2D COSY Shows correlations between J-coupled protons.Maps out the proton-proton connectivity within the THP ring and any side chains, confirming the spin systems.
2D HSQC/HMQC Correlates protons with their directly attached carbons.Assigns each proton signal to its corresponding carbon, providing unambiguous C-H connectivity.[6]
2D HMBC Shows correlations between protons and carbons over 2-3 bonds.Establishes long-range connectivity, crucial for placing substituents and confirming the overall molecular skeleton.
2D NOESY Identifies protons that are close in space (<5 Å).The definitive tool for stereochemistry. A NOE between the C2 proton and an axial proton at C4 or C6 can confirm their cis relationship. It is essential for determining the relative configuration of stereocenters.[6][7][11]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol ensures the acquisition of reliable data for structural interpretation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 2-phenyl tetrahydropyran derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If the compound has exchangeable protons (e.g., -OH, -NH), DMSO-d₆ is preferable as it slows down the exchange rate, making these proton signals observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (though modern spectrometers can lock on the deuterium signal of the solvent).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity. This is a critical step to obtain sharp lines and good resolution. An automated shimming routine is usually sufficient.

    • Tune and match the probe for the ¹H frequency to ensure efficient power transfer.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a standard 30° or 45° pulse angle. Causality: A 90° pulse gives the maximum signal for a single scan but requires a longer relaxation delay. A smaller pulse angle allows for a shorter delay between scans, improving the signal-to-noise ratio in a shorter amount of time.

    • Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).

    • Set the relaxation delay (d1) to be at least 1-2 seconds to allow for adequate relaxation of the protons.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert it from the time domain to the frequency domain.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, coupling patterns, and integrals to elucidate the structure.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ionized molecules. For 2-phenyl tetrahydropyran derivatives, its primary role is to confirm the molecular weight and help deduce the elemental composition.

Expertise in Action: Choosing the Right Ionization Technique

The choice of ionization method is critical. For complex organic molecules like THP derivatives, "soft" ionization techniques are preferred because they impart less energy to the molecule, minimizing fragmentation and maximizing the abundance of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

  • Electrospray Ionization (ESI): Excellent for polar molecules. The sample is dissolved in a solvent, sprayed through a high-voltage needle, creating an aerosol of charged droplets. It is a very gentle technique.

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar compounds. It uses a corona discharge to ionize solvent molecules, which then transfer a proton to the analyte.[12]

  • Electron Ionization (EI): A "hard" technique that bombards the sample with high-energy electrons. While it often fails to show the molecular ion for fragile molecules, the resulting fragmentation pattern can be highly reproducible and serve as a "fingerprint" for the compound.[13]

For a typical 2-phenyl THP derivative, ESI coupled with a high-resolution mass analyzer (like Time-of-Flight, TOF, or Orbitrap) is the gold standard. This combination provides a highly accurate mass measurement of the molecular ion, allowing for the confident determination of the elemental formula.[14]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be high purity (LC-MS grade).

    • A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent. Causality: The acid promotes protonation of the analyte, leading to the formation of a strong [M+H]⁺ ion signal in positive ion mode.

  • Instrument Setup (Direct Infusion):

    • Set the ESI source parameters: capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas flow rate and temperature. These parameters are optimized to achieve stable spray and efficient desolvation.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 Da) and to operate in high-resolution mode.

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data for 1-2 minutes to obtain an averaged spectrum with a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the elemental formula based on the accurate mass measurement. The software will provide a list of possible formulas within a certain mass tolerance (typically <5 ppm). The chemically most plausible formula is selected.

III. Infrared (IR) Spectroscopy: A Rapid Check for Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is a fast, simple, and non-destructive technique primarily used to identify the presence or absence of specific functional groups.[15][16]

Expertise in Action: What IR Tells Us About 2-Phenyl THP

While not as structurally informative as NMR, IR spectroscopy provides a quick and valuable quality control check. For a 2-phenyl THP derivative, the key absorbances to look for are:

  • C-O-C Stretch (Ether): A strong, characteristic band in the 1150-1085 cm⁻¹ region confirms the presence of the tetrahydropyran ring ether linkage.[17][18]

  • Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region indicate the presence of the phenyl group.

  • Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

  • Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).[12]

  • Other Functional Groups: If the derivative contains other groups like a hydroxyl (-OH, broad peak ~3400 cm⁻¹) or a carbonyl (C=O, strong peak ~1700 cm⁻¹), IR will detect them immediately.[19]

The absence of an expected peak can be just as informative as its presence, for example, confirming the successful conversion of a hydroxyl group during synthesis.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR has largely replaced traditional methods (KBr pellets, Nujol mulls) due to its simplicity and speed.

  • Sample Preparation: No special preparation is needed for most solid or liquid samples.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty ATR crystal. Causality: This is essential to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Data Acquisition:

    • Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Analysis:

    • The instrument software automatically subtracts the background spectrum.

    • Identify the characteristic absorption bands and correlate them with specific functional groups present in the molecule.

IV. Comparative Guide & Data Integration

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in the logical integration of data from multiple sources.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 2-Phenyl THP Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (High-Resolution ESI-MS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Integration Data Integration NMR->Integration Connectivity Stereochemistry Conformation MS->Integration Molecular Weight Elemental Formula IR->Integration Functional Groups Structure Final Validated Structure (Connectivity, Stereochemistry, Conformation) Integration->Structure

Summary of Spectroscopic Techniques
Parameter NMR Spectroscopy Mass Spectrometry Infrared (IR) Spectroscopy
Primary Data Connectivity, Stereochemistry, ConformationMolecular Weight, Elemental FormulaPresence of Functional Groups
Sensitivity Low (mg of sample needed)[4]High (µg to ng)Moderate (µg to mg)
Destructive? NoYesNo
Key Advantage Provides the most detailed structural information.Unambiguously confirms molecular formula.Fast, simple, and inexpensive.
Key Limitation Lower sensitivity, complex spectra for some derivatives.[3]Provides little to no stereochemical information.Limited structural detail beyond functional groups.
Best For Complete structure elucidation.Confirming identity and purity.Quick quality control checks.

G MS Is the molecular weight correct? (Mass Spectrometry) Structure Validated Molecular Structure MS->Structure Confirms Formula IR Are the expected functional groups present? (IR Spectroscopy) IR->Structure Confirms Functional Groups NMR How are the atoms connected? What is the 3D structure? (NMR Spectroscopy) NMR->Structure Defines Structure & Stereochemistry

By combining these techniques, a researcher can confidently propose and validate the structure of a novel 2-phenyl tetrahydropyran derivative. MS confirms the expected mass, IR confirms the presence of the core THP and phenyl moieties, and NMR provides the definitive atomic-level map of the entire molecule, including its all-important stereochemical configuration. This multi-faceted approach embodies the principles of trustworthiness and scientific integrity, ensuring that the molecule progressing through the drug development pipeline is precisely the one intended.

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